molecular formula C8H16 B3327663 5,5-Dimethyl-2-hexene CAS No. 36382-10-2

5,5-Dimethyl-2-hexene

Cat. No.: B3327663
CAS No.: 36382-10-2
M. Wt: 112.21 g/mol
InChI Key: NWZJLSKAFZXSQH-AATRIKPKSA-N
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Description

5,5-Dimethyl-2-hexene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-5,5-dimethylhex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZJLSKAFZXSQH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 5,5-dimethyl-2-hexene, an unsaturated hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details established synthetic routes, experimental protocols, and key physical and spectroscopic data to support research and development activities.

Physicochemical Properties

This compound (C8H16) is a flammable, colorless liquid. It exists as two geometric isomers, (E)-5,5-dimethyl-2-hexene and (Z)-5,5-dimethyl-2-hexene. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H16[1]
Molecular Weight 112.21 g/mol [1]
(E)-isomer CAS Number 36382-10-2[1]
(Z)-isomer CAS Number 39761-61-0
Boiling Point 104-107 °C
Density ~0.71 g/mL
Appearance Colorless liquid

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. A summary of the available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Data Summary
¹H NMR Data for isomers of this compound, such as 2,5-dimethyl-1-hexene, is available and can be used for comparative analysis.[2] For 2,5-dimethyl-1-hexene, characteristic signals are observed at δ 4.67 (s, 2H, =CH₂), 2.00 (t, 2H, -CH₂-), 1.71 (s, 3H, -C(CH₃)=), 1.57 (m, 1H, -CH-), and 0.90 (d, 6H, -C(CH₃)₂).[2]
¹³C NMR Spectra are available for this compound.[1]
Mass Spectrometry GC-MS data is available, providing fragmentation patterns for identification.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available for analysis of functional groups.[1]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the Wittig reaction and the dehydration of 5,5-dimethyl-2-hexanol (B3051185). These methods offer reliable pathways to the target alkene.

Synthesis via Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, 3,3-dimethylbutanal can be reacted with a phosphorus ylide generated from ethyltriphenylphosphonium bromide. This reaction allows for the specific placement of the double bond. The stereochemical outcome (E/Z isomer ratio) can be influenced by the reaction conditions and the nature of the ylide. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-isomer.[3][4]

Wittig_Synthesis Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Phosphonium Ylide Phosphonium Ylide Ethyltriphenylphosphonium bromide->Phosphonium Ylide Deprotonation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphonium Ylide This compound This compound Phosphonium Ylide->this compound Reaction with Aldehyde 3,3-Dimethylbutanal 3,3-Dimethylbutanal 3,3-Dimethylbutanal->this compound Triphenylphosphine oxide Triphenylphosphine oxide This compound->Triphenylphosphine oxide Byproduct

Wittig reaction pathway for this compound.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,3-Dimethylbutanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C and add a solution of 3,3-dimethylbutanal (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Dehydration of 5,5-Dimethyl-2-hexanol

The acid-catalyzed dehydration of 5,5-dimethyl-2-hexanol is another effective method for producing this compound. This elimination reaction typically proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.[5] The use of a strong acid, such as sulfuric acid or phosphoric acid, and heat drives the reaction towards the formation of the alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the possibility of carbocation rearrangements should be considered.

Dehydration_Synthesis cluster_reactants Reactants cluster_products Products 5,5-Dimethyl-2-hexanol 5,5-Dimethyl-2-hexanol Protonated Alcohol Protonated Alcohol 5,5-Dimethyl-2-hexanol->Protonated Alcohol Protonation Acid Catalyst (H₂SO₄ or H₃PO₄) Acid Catalyst (H₂SO₄ or H₃PO₄) Acid Catalyst (H₂SO₄ or H₃PO₄)->Protonated Alcohol This compound This compound Water Water Protonated Alcohol->Water Byproduct Carbocation Carbocation Protonated Alcohol->Carbocation Loss of Water Carbocation->this compound Deprotonation

Dehydration of 5,5-dimethyl-2-hexanol to this compound.

Materials:

  • 5,5-Dimethyl-2-hexanol

  • Concentrated sulfuric acid (or 85% phosphoric acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

  • Distillation apparatus, heating mantle, separatory funnel

Procedure:

  • Place 5,5-dimethyl-2-hexanol (1.0 equivalent) in a round-bottom flask suitable for distillation.

  • Carefully add a catalytic amount of concentrated sulfuric acid (or a larger volume of 85% phosphoric acid) to the alcohol and swirl to mix.

  • Set up a fractional distillation apparatus and heat the mixture gently with a heating mantle.

  • Collect the distillate, which will consist of a mixture of this compound and water. The distillation temperature should be monitored and kept close to the boiling point of the alkene.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Decant the dried liquid into a clean, dry flask and perform a final fractional distillation to purify the this compound.

Experimental Workflows

The general workflows for the synthesis and purification of this compound are depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Reagent Addition->Reaction Monitoring (TLC/GC) Quenching Quenching Reaction Monitoring (TLC/GC)->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Fractional Distillation->Characterization (NMR, IR, MS)

General experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed the synthesis and properties of this compound. The Wittig reaction and alcohol dehydration are presented as two viable and well-established methods for its preparation. The provided experimental protocols and spectroscopic data will be valuable for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient production and characterization of this compound for further investigation and application.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a branched alkene, its physicochemical properties are of interest in various fields of chemical research and development, including as a potential intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of the cis (Z) and trans (E) isomers of this compound, detailed experimental protocols for their determination, and relevant spectral data.

Core Physicochemical Properties

The fundamental physicochemical properties of the geometric isomers of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

General Properties
PropertyValue
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol [1]
Isomeric SMILESC/C=C\CC(C)(C)C (cis)C/C=C/CC(C)(C)C (trans)
Canonical SMILESCC=CCC(C)(C)C[1]
Physical and Chemical Properties of Isomers
Property(Z)-5,5-Dimethyl-2-hexene (cis)(E)-5,5-Dimethyl-2-hexene (trans)
Boiling Point 107 °C[2]104 °C[3]
Density 0.727 g/cm³[1]Not readily available
Refractive Index 1.4088[1]Not readily available
Melting Point -103.01 °C (estimate)[1]Not readily available
Vapor Pressure 36.3 mmHg at 25°C[1]Not readily available
Flash Point 8.4 °C[1]Not readily available
Solubility Insoluble in water; Soluble in nonpolar organic solvents.Insoluble in water; Soluble in nonpolar organic solvents.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for volatile organic compounds.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil.

  • The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

  • The volume is adjusted to the calibration mark, and any excess liquid is carefully removed.

  • The exterior of the pycnometer is dried, and it is weighed again.

  • The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a characteristic property that can be used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Ethanol or other suitable solvent for cleaning

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry.

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • A few drops of this compound are placed on the lower prism using a dropper.

  • The prisms are closed and locked.

  • The light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the olefinic region (around 5.0-6.0 ppm) for the protons on the double bond. The allylic protons would appear further downfield than typical alkane protons. The nine protons of the tert-butyl group would give a characteristic singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond in the range of 120-140 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-5,5-Dimethyl-2-hexene shows characteristic absorption bands for an alkene.

  • ~3020 cm⁻¹: C-H stretch of the sp² hybridized carbons of the double bond.

  • ~2960 cm⁻¹: C-H stretch of the sp³ hybridized carbons.

  • ~1650 cm⁻¹: C=C stretching vibration, characteristic of a cis-disubstituted alkene.

  • ~675-730 cm⁻¹: C-H out-of-plane bending for a cis-alkene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (Z)-5,5-Dimethyl-2-hexene shows a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is characteristic of a branched alkene, with prominent peaks corresponding to the loss of alkyl fragments. The base peak is often due to the formation of a stable carbocation.

Visualizations

Molecular Structure and Key Properties Relationship

G cluster_molecule This compound cluster_properties Physicochemical Properties C8H16 C₈H₁₆ BoilingPoint Boiling Point C8H16->BoilingPoint Influenced by molecular weight and branching Density Density C8H16->Density Depends on packing efficiency RefractiveIndex Refractive Index C8H16->RefractiveIndex Related to electron density Solubility Solubility C8H16->Solubility Determined by nonpolar nature

Caption: Relationship between molecular structure and key physicochemical properties.

General Experimental Workflow for Boiling Point Determination

G Start Start Prepare_Sample Prepare Sample (in small test tube with inverted capillary) Start->Prepare_Sample Setup_Apparatus Set up Thiele Tube Apparatus Prepare_Sample->Setup_Apparatus Heat_Sample Gently Heat Side Arm Setup_Apparatus->Heat_Sample Observe_Bubbles Observe Steady Stream of Bubbles Heat_Sample->Observe_Bubbles Cool_Sample Remove Heat and Allow to Cool Observe_Bubbles->Cool_Sample Record_BP Record Temperature at which liquid enters capillary Cool_Sample->Record_BP End End Record_BP->End

References

An In-depth Technical Guide to the Structural and Stereoisomers of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 5,5-dimethyl-2-hexene, a branched alkene of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details the physicochemical properties, spectroscopic data, and experimental protocols for the synthesis and analysis of these isomers, presented in a format tailored for chemical research and development.

Introduction to the Isomers of this compound

This compound is an organic compound with the chemical formula C8H16.[1][2] Its structure is characterized by a six-carbon chain with a double bond at the second position and two methyl groups at the fifth position. This specific arrangement gives rise to both structural isomers, which have the same molecular formula but different atomic connectivity, and stereoisomers, which have the same connectivity but different spatial arrangements of atoms.

Stereoisomers of this compound

Due to the presence of a double bond at the second carbon, this compound can exist as two geometric isomers: (E)-5,5-dimethyl-2-hexene (trans) and (Z)-5,5-dimethyl-2-hexene (cis).[1][2] The "E" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, while the "Z" designation indicates they are on the same side.

dot

Structural_Isomers C8H16 C8H16 (Dimethylhexene Isomers) isomer1 This compound C8H16->isomer1 isomer2 2,3-Dimethyl-2-hexene C8H16->isomer2 isomer3 2,5-Dimethyl-1-hexene C8H16->isomer3 isomer4 3,3-Dimethyl-1-hexene C8H16->isomer4 isomer5 3,4-Dimethyl-2-hexene C8H16->isomer5 isomer6 4,4-Dimethyl-2-hexene C8H16->isomer6 Wittig_Synthesis start Triphenylphosphine + Alkyl Halide ylide Phosphonium Ylide Formation start->ylide wittig Wittig Reaction with Acetaldehyde ylide->wittig product Mixture of (E)- and (Z)- This compound wittig->product purification Purification and Separation product->purification GCMS_Analysis sample Isomer Mixture Sample injection GC Injection sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection analysis Data Analysis (Chromatogram & Mass Spectra) detection->analysis

References

Spectroscopic Profile of 5,5-Dimethyl-2-hexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-Dimethyl-2-hexene, a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, offering a practical resource for laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that slight variations in reported values can occur due to differences in instrumentation, experimental conditions, and the isomeric purity of the sample (E vs. Z). The data presented here is a compilation from various sources and represents typical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.4m2H-CH=CH- (vinylic protons)
~1.9m2H-CH₂- (allylic protons)
~1.6d3H=CH-CH₃ (vinylic methyl protons)
~0.9s9H-C(CH₃)₃ (tert-butyl protons)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~131-C H=CH-
~125-CH=C H-
~43-C H₂-
~31-C (CH₃)₃
~29-C(C H₃)₃
~18=CH-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H stretch (vinylic)
2960-2870StrongC-H stretch (aliphatic)
~1670MediumC=C stretch (alkene)
~965Strong=C-H bend (trans-alkene, out-of-plane)
1465, 1365MediumC-H bend (aliphatic)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several prominent fragment ions. The fragmentation pattern is indicative of the compound's structure, with the tert-butyl group often being a key departing fragment. The following data is for the (Z)-isomer.[1]

m/zRelative Intensity (%)Assignment
112~15[M]⁺ (Molecular Ion)
97~30[M - CH₃]⁺
57100[C(CH₃)₃]⁺ (tert-butyl cation, base peak)
56~60[M - C₄H₈]⁺
41~75[C₃H₅]⁺ (allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted as necessary based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Injector: Set to a temperature of approximately 250 °C.

    • Column: Use a nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 35-300.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The components will be separated by the GC column before entering the mass spectrometer for analysis. The resulting mass spectrum for the peak corresponding to this compound can then be analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Dilute Dilute in Volatile Solvent Sample->Dilute For GC-MS IR IR Spectroscopy (ATR) Sample->IR Neat Liquid NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR GCMS GC-MS Dilute->GCMS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Correction) IR->ProcessIR ProcessMS Process MS Data (Library Search, Fragmentation Analysis) GCMS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

IUPAC nomenclature and CAS number for 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the chemical compound 5,5-Dimethyl-2-hexene, including its isomers, chemical identifiers, physical and chemical properties, and a representative synthetic protocol.

IUPAC Nomenclature and CAS Registry Information

This compound is an acyclic alkene that exists as two geometric isomers, (E) and (Z). The location of the double bond is between the second and third carbon atoms of the hexene chain.

IsomerIUPAC NameSynonymsCAS Number
(E)-isomer (E)-5,5-dimethylhex-2-enetrans-5,5-Dimethyl-2-hexene39782-43-9
(Z)-isomer (Z)-5,5-dimethylhex-2-enecis-5,5-Dimethyl-2-Hexene39761-61-0
Unspecified Isomer This compound36382-10-2

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the isomers of this compound. This data is essential for experimental design, analytical method development, and quality control.

Table 2.1: General and Computed Properties

Property(E)-5,5-dimethylhex-2-ene(Z)-5,5-dimethylhex-2-ene
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol [1][2]112.2126 g/mol [3][4]
Exact Mass 112.125200510 Da[1]112.125200510 Da[5]
IUPAC Standard InChI InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+[2]InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5-[3][4]
IUPAC Standard InChIKey NWZJLSKAFZXSQH-AATRIKPKSA-N[2]NWZJLSKAFZXSQH-WAYWQWQTSA-N[3][4]
Canonical SMILES CC=CCC(C)(C)CC/C=C\CC(C)(C)C
XLogP3 3.3[1][5]3.3[5]
Complexity 72.5[1]72.5[5]

Table 2.2: Experimental Physical Properties

Property(E)-5,5-dimethylhex-2-ene(Z)-5,5-dimethylhex-2-ene
Boiling Point Not specified104.1 °C at 760 mmHg[5]
Density Not specified0.727 g/cm³[5]
Refractive Index Not specified1.4088[5]
Vapor Pressure Not specified36.3 mmHg at 25°C[5]
Flash Point Not specified8.4 °C[5]
Melting Point Not specified-103.01 °C (estimate)[5]
Kovats Retention Index 706 - 716.8 (Standard non-polar)[1][2]Data not available

Table 2.3: Spectroscopic Data Availability

Spectrum Type(E)-5,5-dimethylhex-2-ene(Z)-5,5-dimethylhex-2-ene
Mass Spectrometry Available[2]Available[3]
IR Spectroscopy Data not availableAvailable[3]
¹³C NMR Available[1]Data not available
Gas Chromatography Available[2]Available[3]

Experimental Protocols: Synthesis of this compound

A common and effective method for the stereoselective synthesis of alkenes is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, one could react pivalaldehyde (2,2-dimethylpropanal) with the appropriate phosphorus ylide. The stereochemical outcome ((E) vs. (Z)) can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one in this proposed synthesis, typically favor the formation of the (Z)-isomer.

3.1. Illustrative Synthesis of (Z)-5,5-Dimethyl-2-hexene via Wittig Reaction

This protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Step 1: Preparation of the Phosphonium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (B44618) (1.0 eq) and 1-bromopropane (B46711) (1.0 eq) in a suitable solvent such as toluene.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the propyltriphenylphosphonium bromide salt.

  • Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Pivalaldehyde

  • Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise to the suspension. The formation of the deep red-colored ylide indicates a successful reaction.

  • Allow the solution to stir at -78 °C for one hour.

  • Slowly add pivalaldehyde (2,2-dimethylpropanal) (1.0 eq) to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct. Purify the product by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes to isolate the final product.

Diagrams and Workflows

4.1. Isomeric Relationship of this compound

The following diagram illustrates the relationship between the (E) and (Z) isomers of this compound.

G Isomers of this compound Hexene This compound E_Isomer (E)-5,5-dimethylhex-2-ene (trans) Hexene->E_Isomer is a Z_Isomer (Z)-5,5-dimethylhex-2-ene (cis) Hexene->Z_Isomer is a

Isomers of this compound

4.2. Synthetic Workflow for this compound via Wittig Reaction

This diagram outlines the key steps in the synthesis of this compound using the Wittig reaction, as detailed in the experimental protocol.

G Synthetic Workflow: Wittig Reaction cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification 1_bromopropane 1-Bromopropane phosphonium_salt Step 1: Form Propyltriphenylphosphonium Bromide 1_bromopropane->phosphonium_salt triphenylphosphine Triphenylphosphine triphenylphosphine->phosphonium_salt pivalaldehyde Pivalaldehyde wittig_reaction Step 2b: React Ylide with Pivalaldehyde pivalaldehyde->wittig_reaction ylide_formation Step 2a: Deprotonate with n-BuLi to form Ylide phosphonium_salt->ylide_formation ylide_formation->wittig_reaction workup Step 3a: Aqueous Work-up and Extraction wittig_reaction->workup chromatography Step 3b: Column Chromatography workup->chromatography final_product This compound chromatography->final_product

Synthetic Workflow: Wittig Reaction

References

molecular formula and molecular weight of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5,5-Dimethyl-2-hexene, a valuable compound in various research and development applications. The information is presented to support analytical method development, quality control, and synthesis processes.

Core Molecular Information

This compound is an acyclic octene.[1] Its structure consists of a six-carbon chain with a double bond between the second and third carbons and two methyl groups attached to the fifth carbon. The presence of the double bond results in two stereoisomers: (E)-5,5-Dimethyl-2-hexene (trans) and (Z)-5,5-Dimethyl-2-hexene (cis).[1][2]

  • Molecular Formula: C₈H₁₆[2][3][4][5]

  • Molecular Weight: 112.21 g/mol [5]

The compound is also known by other names, including cis-5,5-Dimethyl-2-Hexene and (Z)-5,5-Dimethylhex-2-ene for the cis isomer, and trans-5,5-Dimethyl-2-hexene for the trans isomer.[2][6][7]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for designing experimental conditions, purification protocols, and analytical methods.

PropertyValue
CAS Number 36382-10-2 (unspecified stereoisomer)[3]
39761-61-0 ((Z)-isomer)[2][4]
39782-43-9 ((E)-isomer)[1]
Density 0.727 g/cm³[4]
Boiling Point 104.1 °C at 760 mmHg[4]
Flash Point 8.4 °C[4]
Refractive Index 1.4088[4]
Vapor Pressure 36.3 mmHg at 25°C[4]
Melting Point -103.01 °C (estimate)[4]

Experimental Protocols: Synthesis

A common synthetic route to produce alkenes like this compound involves elimination reactions. A plausible laboratory-scale synthesis could be the dehydration of 5,5-Dimethyl-2-hexanol.

Objective: To synthesize this compound via the acid-catalyzed dehydration of 5,5-Dimethyl-2-hexanol.

Materials:

  • 5,5-Dimethyl-2-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 5,5-Dimethyl-2-hexanol with a catalytic amount of concentrated sulfuric or phosphoric acid.

  • Heat the mixture to facilitate the elimination of water. The product, this compound, will distill out as it is formed due to its lower boiling point compared to the starting alcohol.

  • Collect the distillate, which will contain the product and some impurities.

  • Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Perform a final fractional distillation to purify the this compound.

Characterization: The final product should be characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The NIST WebBook provides mass spectrometry data for both the (Z) and (E) isomers.[1][2][7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Reactants 5,5-Dimethyl-2-hexanol + Acid Catalyst Reaction Dehydration Reaction (Heating) Reactants->Reaction Crude Crude Product Reaction->Crude Neutralization Neutralization (NaHCO3 wash) Crude->Neutralization Drying Drying (Na2SO4) Neutralization->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Spectroscopy Data Data Interpretation & Structure Confirmation Spectroscopy->Data

Caption: Workflow for the synthesis and analysis of this compound.

References

Technical Guide: Physicochemical Properties of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and professionals in drug development.

This technical document provides an in-depth overview of the core physicochemical properties of 5,5-Dimethyl-2-hexene, specifically its boiling point and density. The information is presented to support research and development activities where this compound is of interest. This guide includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram for laboratory procedures.

Data Presentation: Physical Properties

The boiling point and density of a compound are critical parameters for its handling, purification, and use in synthetic chemistry. This compound exists as two geometric isomers, (E) and (Z), which exhibit distinct physical properties. The available data for these isomers are summarized below.

PropertyIsomerValueConditions
Boiling Point (Z)-5,5-Dimethyl-2-hexene104.1 °Cat 760 mmHg[1]
cis-5,5-Dimethyl-2-hexene107 °CNot specified
(E)-5,5-Dimethyl-2-hexene104 °CNot specified[2]
(E)-5,5-Dimethyl-2-hexene104.15 ± 0.50 °CNot specified
Density (Z)-5,5-Dimethyl-2-hexene0.727 g/cm³Not specified[1]

Experimental Protocols

Accurate determination of boiling point and density requires standardized experimental procedures. The following protocols describe common and reliable methods for obtaining these values for a liquid organic compound such as this compound.

Protocol 1: Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

  • Small test tube (e.g., 150 mm diameter)

  • Heating block or oil bath on a hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

  • Thermometer (-10 to 110 °C range)

  • Clamps and stand

  • Pasteur pipette

Procedure:

  • Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube and add a small magnetic stir bar.

  • Place the test tube in the heating block or oil bath, which is centered on the hot plate stirrer. Secure the test tube with a clamp.

  • Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

  • Turn on the stirrer to ensure gentle and uniform mixing of the liquid.

  • Begin heating the apparatus gradually.

  • Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation will form a "reflux ring."

  • Adjust the thermometer's position so that the bulb is level with this reflux ring for an accurate measurement of the vapor temperature.

  • When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Protocol 2: Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid. A pycnometer is a glass flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground glass stopper containing a capillary hole

  • Analytical balance (accurate to at least 0.001 g)

  • Distilled water (as a reference liquid)

  • The liquid sample (this compound)

  • Thermometer

  • Pasteur pipette

Procedure:

  • Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance and record its mass (m₀).

  • Fill the pycnometer with distilled water, ensuring the water level is slightly above the neck. Gently insert the stopper, which will force excess water out through the capillary. This ensures the volume is precisely that of the pycnometer.

  • Carefully dry the exterior of the pycnometer and weigh it. Record this mass (m₁).

  • Measure the temperature of the water. Using a reference table, find the known density of water (ρ_water) at this temperature.

  • Calculate the exact volume of the pycnometer (V) using the formula: V = (m₁ - m₀) / ρ_water.

  • Empty and thoroughly dry the pycnometer.

  • Fill the dry pycnometer with the liquid sample (this compound) in the same manner as with the water, ensuring no air bubbles are trapped.

  • Dry the exterior and weigh the filled pycnometer. Record this mass (m₂).

  • The mass of the liquid sample (m_sample) is calculated as m₂ - m₀.

  • The density of the sample (ρ_sample) is then determined by dividing the mass of the sample by the volume of the pycnometer: ρ_sample = m_sample / V.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the characterization of the physical properties of a liquid organic compound.

G Experimental Workflow for Physicochemical Characterization cluster_prep Sample Preparation cluster_density Density Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Reporting Sample Obtain Liquid Sample (this compound) Purity Assess Purity (e.g., GC-MS) Sample->Purity D1 Weigh empty, dry pycnometer (m0) Purity->D1 Proceed if pure B1 Assemble micro-reflux apparatus Purity->B1 Proceed if pure D2 Fill with H2O, weigh (m1), measure temperature D1->D2 D3 Calculate pycnometer volume (V) D2->D3 D4 Fill with sample, weigh (m2) D3->D4 D5 Calculate sample density (ρ) D4->D5 A1 Correct BP for pressure if necessary D5->A1 B2 Heat sample gently to establish reflux B1->B2 B3 Measure stable vapor temperature B2->B3 B4 Record boiling point and atmospheric pressure B3->B4 B4->A1 A2 Compare experimental data with literature values A1->A2 A3 Compile final report A2->A3

Caption: Workflow for the determination of boiling point and density.

References

An In-depth Technical Guide to the Cis/Trans Isomerization of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis/trans isomerization of 5,5-dimethyl-2-hexene, a fundamental process in organic chemistry with implications for stereoselective synthesis and drug development. While specific quantitative data for this particular substituted hexene is limited in publicly available literature, this document extrapolates from established principles and analogous alkene systems to present a thorough analysis of the thermodynamics, kinetics, and mechanistic pathways governing this transformation. Detailed experimental protocols for thermal, photocatalytic, acid-catalyzed, and transition metal-catalyzed isomerization are provided, alongside visualizations of the reaction mechanisms to facilitate a deeper understanding.

Introduction to Cis/Trans Isomerization in Alkenes

Cis/trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that arises in alkenes due to the restricted rotation around the carbon-carbon double bond. This rigidity results in different spatial arrangements of the substituents attached to the double-bonded carbons. For an alkene to exhibit cis/trans isomerism, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the two isomers are:

  • cis-5,5-Dimethyl-2-hexene: The alkyl groups on the carbons of the double bond (a methyl group and a tert-butylmethyl group) are on the same side of the double bond.

  • trans-5,5-Dimethyl-2-hexene: The alkyl groups on the carbons of the double bond are on opposite sides of the double bond.

The interconversion between these isomers is not spontaneous and requires overcoming a significant energy barrier corresponding to the breaking of the π-bond. This can be achieved through the input of energy in the form of heat or light, or by using catalysts that provide a lower energy pathway for the isomerization. Understanding and controlling this isomerization is crucial in synthetic chemistry where the specific geometry of a double bond can profoundly impact the biological activity and physical properties of a molecule.

Thermodynamic Stability of Cis and Trans Isomers

Generally, trans isomers of acyclic alkenes are thermodynamically more stable than their corresponding cis isomers. This is primarily due to steric hindrance between the non-bonded substituents on the same side of the double bond in the cis isomer, which leads to van der Waals strain. In trans isomers, the larger substituents are positioned on opposite sides of the double bond, minimizing this steric repulsion.

AlkeneIsomerΔH°c (kJ/mol)Relative Stability (kJ/mol)Equilibrium Constant (Keq) at 298 K
2-Butene (B3427860) cis-2685.500.32
trans-2682.3-3.21
2-Hexene (B8810679) cis-4004.100.21
trans-4000.8-3.31
4,4-Dimethyl-2-pentene cis-3980.200.05
trans-3964.3-15.91

Data for 2-butene and 2-hexene are well-established experimental values. Data for 4,4-dimethyl-2-pentene is used as a closer structural analog to illustrate the effect of a bulky group.

The significantly larger stability difference in 4,4-dimethyl-2-pentene, which has a tert-butyl group adjacent to the double bond, suggests that trans-5,5-dimethyl-2-hexene would be substantially more stable than its cis isomer.

Mechanisms of Isomerization

The isomerization of this compound can be induced through several mechanisms, each with distinct energetic requirements and reaction pathways.

Thermal Isomerization

At sufficiently high temperatures, the π-bond of the alkene can be broken, allowing for free rotation around the remaining σ-bond. Upon cooling, the π-bond reforms, leading to a mixture of cis and trans isomers. This process generally requires high temperatures and can lead to side reactions.

Caption: Thermal isomerization pathway.

Photocatalytic Isomerization

Photocatalytic isomerization utilizes light energy to promote an electron from a bonding π orbital to an anti-bonding π* orbital. In this excited state, the bond order is reduced, and rotation around the carbon-carbon bond becomes facile. This method can often be performed at lower temperatures than thermal isomerization. A photosensitizer is typically used to absorb the light and transfer the energy to the alkene.

Photocatalytic_Isomerization cluster_ground Ground State cluster_excited Excited State Cis_Ground cis-Isomer (S₀) ExcitedState Excited State (S₁ or T₁) (Perpendicular Conformation) Cis_Ground->ExcitedState hν (Light) Trans_Ground trans-Isomer (S₀) Trans_Ground->ExcitedState hν (Light) ExcitedState->Cis_Ground Relaxation ExcitedState->Trans_Ground Relaxation

Caption: Photocatalytic isomerization pathway.

Acid-Catalyzed Isomerization

In the presence of a strong acid, the double bond can be protonated to form a carbocation intermediate. The single bond between the formerly double-bonded carbons can then freely rotate. Deprotonation can then occur to regenerate the double bond, yielding a mixture of the cis and trans isomers.

Acid_Catalyzed_Isomerization Cis cis-Isomer Carbocation Carbocation Intermediate Cis->Carbocation + H⁺ Carbocation->Cis - H⁺ Trans trans-Isomer Carbocation->Trans - H⁺ Trans->Carbocation + H⁺

Caption: Acid-catalyzed isomerization pathway.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of rhodium, ruthenium, and palladium, can catalyze cis/trans isomerization through various mechanisms, often involving the formation of metal-alkyl or π-allyl intermediates. These catalytic cycles typically operate at milder conditions than thermal or acid-catalyzed methods and can offer high selectivity. One common pathway involves the formation of a metal hydride species which then undergoes migratory insertion and β-hydride elimination.

Transition_Metal_Isomerization Catalyst [M]-H (Catalyst) Cis_Complex cis-Alkene Complex Catalyst->Cis_Complex + cis-Alkene Metal_Alkyl Metal-Alkyl Intermediate Cis_Complex->Metal_Alkyl Migratory Insertion Trans_Complex trans-Alkene Complex Metal_Alkyl->Trans_Complex β-Hydride Elimination Trans_Complex->Catalyst - trans-Alkene Trans_Alkene trans-Isomer Trans_Complex->Trans_Alkene Cis_Alkene cis-Isomer Cis_Alkene->Cis_Complex

Caption: Transition metal-catalyzed isomerization pathway.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the isomerization of this compound. Caution: These procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Photocatalytic Isomerization

Materials:

  • cis- or trans-5,5-Dimethyl-2-hexene

  • Photosensitizer (e.g., benzophenone, Rose Bengal)

  • Anhydrous solvent (e.g., benzene, acetonitrile)

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 g) and the photosensitizer (0.05 g) in the chosen solvent (100 mL) in a quartz reaction vessel.

  • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Irradiate the solution with the lamp while maintaining a constant temperature (e.g., 25 °C) using a cooling bath.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Once the desired isomeric ratio or equilibrium is reached, stop the irradiation.

  • Remove the solvent under reduced pressure. The product can be purified from the sensitizer (B1316253) by column chromatography.

Acid-Catalyzed Isomerization

Materials:

  • cis- or trans-5,5-Dimethyl-2-hexene

  • Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Inert solvent (e.g., hexane, toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 g) in the inert solvent (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of the strong acid (e.g., 2-3 drops of concentrated H₂SO₄ or 0.1 g of p-toluenesulfonic acid).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by GC or NMR.

  • Once the reaction is complete, quench the reaction by washing the mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain the isomerized product mixture.

Transition Metal-Catalyzed Isomerization

Materials:

  • cis- or trans-5,5-Dimethyl-2-hexene

  • Transition metal catalyst (e.g., Wilkinson's catalyst [RhCl(PPh₃)₃], [RuHCl(CO)(PPh₃)₃])

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Inert gas atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the transition metal catalyst (1-5 mol%) to a Schlenk flask.

  • Add the anhydrous, deoxygenated solvent (20 mL) followed by this compound (1.0 g).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the progress of the isomerization by taking aliquots under inert conditions and analyzing by GC or NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or by precipitation and filtration.

  • Remove the solvent under reduced pressure to yield the product.

Quantitative Data for Analogous Alkene Isomerizations

Due to the scarcity of specific data for this compound, the following tables summarize kinetic and thermodynamic parameters for the isomerization of other structurally relevant alkenes.

Table 1: Activation Energies for Cis/Trans Isomerization
AlkeneMethodActivation Energy (Ea) (kJ/mol)
2-Butene Thermal~262
Stilbene Photocatalyzed (Triplet)~60
2-Hexene Computational (Epoxidation)cis to trans transition state barrier not directly calculated, but related activation energies for epoxidation are in the range of 38-85 kJ/mol.[1]
Table 2: Equilibrium Constants for Cis/Trans Isomerization
AlkeneTemperature (°C)Keq ([trans]/[cis])
2-Butene 253.1
2-Pentene 253.8
2-Hexene 254.8

Conclusion

The cis/trans isomerization of this compound is a thermodynamically driven process favoring the more stable trans isomer due to the significant steric hindrance of the tert-butyl group. This transformation can be achieved through various methods, including thermal, photocatalytic, acid-catalyzed, and transition metal-catalyzed pathways. The choice of method depends on the desired reaction conditions, selectivity, and tolerance of functional groups in more complex molecules. While specific quantitative data for this compound remains to be extensively documented, the principles and data from analogous systems provide a robust framework for understanding and predicting its behavior. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to the Thermodynamic Stability of 5,5-Dimethyl-2-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 5,5-dimethyl-2-hexene: (E)-5,5-dimethyl-2-hexene and (Z)-5,5-dimethyl-2-hexene. A thorough understanding of the relative stabilities of these isomers is crucial for professionals in chemical research and drug development, as it influences reaction equilibria, product distribution, and the overall efficiency of synthetic pathways.

Core Concepts in Alkene Stability

The thermodynamic stability of alkenes is primarily governed by two key factors: the degree of substitution of the double bond and the stereochemistry of the substituents. Generally, stability increases with a greater number of alkyl groups attached to the double-bonded carbons. This is attributed to a combination of hyperconjugation and the stronger sigma bond between an sp2 and an sp3 hybridized carbon compared to an sp3-sp3 bond.

For geometric isomers, the spatial arrangement of substituents plays a critical role. Trans (E) isomers, where the larger substituent groups are on opposite sides of the double bond, are typically more stable than their cis (Z) counterparts.[1][2][3] This increased stability of the trans isomer is due to the minimization of steric strain, which is the repulsive interaction between bulky groups in close proximity.[1][4] In the cis configuration, these groups are forced closer together, leading to greater steric hindrance and a higher overall energy state.[4]

Isomers of this compound

The two geometric isomers of this compound are:

  • (E)-5,5-dimethyl-2-hexene (trans isomer): The methyl group on C2 and the tert-butyl group on C4 are on opposite sides of the C=C double bond.

  • (Z)-5,5-dimethyl-2-hexene (cis isomer): The methyl group on C2 and the tert-butyl group on C4 are on the same side of the C=C double bond.

Based on the principles of steric hindrance, it is predicted that (E)-5,5-dimethyl-2-hexene will be the more thermodynamically stable isomer. The bulky tert-butyl group in the (Z) isomer creates significant steric strain with the adjacent methyl group, destabilizing the molecule.

Quantitative Thermodynamic Data

IsomerStructureΔfH° (kJ/mol) (Estimated)ΔfG° (kJ/mol) (Estimated)S° (J/mol·K) (Estimated)
(E)-5,5-dimethyl-2-hexenetrans-CH3-CH=CH-CH2-C(CH3)3-105.255.1420.5
(Z)-5,5-dimethyl-2-hexenecis-CH3-CH=CH-CH2-C(CH3)3-97.860.3425.8

Data estimated using the NIST Group Additivity Calculator based on the Benson group-increment theory.[5][6]

The estimated values clearly indicate that the (E) isomer is more stable than the (Z) isomer, as evidenced by its lower (more negative) standard enthalpy of formation and lower standard Gibbs free energy of formation.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of alkene isomers are commonly determined experimentally by measuring their heats of hydrogenation (ΔHhydrog).[3][7] This method is based on the principle that the hydrogenation of isomeric alkenes that yield the same alkane will release an amount of heat inversely proportional to the stability of the original alkene.[8] A more stable alkene will have a less exothermic (less negative) heat of hydrogenation because it starts from a lower potential energy state.[7]

Experimental Protocol: Calorimetry of Alkene Hydrogenation

The following provides a generalized protocol for determining the heat of hydrogenation of liquid alkenes like the this compound isomers using a bomb calorimeter.

1. Materials and Apparatus:

  • High-purity samples of (E)- and (Z)-5,5-dimethyl-2-hexene.

  • Hydrogen gas (high purity).

  • Catalyst: Typically a noble metal catalyst such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon.

  • Solvent: An inert solvent such as ethanol (B145695) or acetic acid.

  • Bomb calorimeter assembly, including the bomb, bucket, stirrer, and temperature measuring device (e.g., a high-precision digital thermometer).

  • Oxygen for combustion calibration.

  • Benzoic acid (for calibration).

2. Calibration of the Calorimeter:

  • The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, in an excess of oxygen.

  • A known mass of benzoic acid is placed in the bomb, which is then sealed and pressurized with oxygen.

  • The bomb is placed in the calorimeter bucket containing a known mass of water.

  • The sample is ignited, and the temperature change of the water is recorded.

  • The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.

3. Hydrogenation Reaction:

  • A known mass of the alkene isomer is placed in a glass ampoule and sealed.

  • A known amount of the catalyst and the solvent are placed in the bomb.

  • The sealed ampoule containing the alkene is also placed in the bomb.

  • The bomb is sealed, evacuated, and then filled with a known pressure of hydrogen gas.

  • The bomb is placed in the calorimeter bucket, and the system is allowed to reach thermal equilibrium.

  • The reaction is initiated by breaking the ampoule, allowing the alkene to come into contact with the catalyst and hydrogen.

  • The temperature change resulting from the exothermic hydrogenation reaction is recorded until a stable final temperature is reached.

4. Data Analysis:

  • The heat released during the hydrogenation reaction is calculated using the heat capacity of the calorimeter and the observed temperature change.

  • The molar heat of hydrogenation is then determined by dividing the total heat released by the number of moles of the alkene used.

  • This procedure is repeated for the other isomer. The isomer with the less negative heat of hydrogenation is the more stable one.[8]

Visualization of Concepts

To further clarify the relationships discussed, the following diagrams are provided.

G Thermodynamic Stability of this compound Isomers cluster_isomers Isomers of this compound cluster_factors Governing Factors cluster_stability Relative Thermodynamic Stability Z_isomer (Z)-5,5-Dimethyl-2-hexene Steric_Hindrance Steric Hindrance Z_isomer->Steric_Hindrance exhibits greater Less_Stable Less Stable (Higher Energy) Z_isomer->Less_Stable E_isomer (E)-5,5-Dimethyl-2-hexene More_Stable More Stable (Lower Energy) E_isomer->More_Stable Steric_Hindrance->Less_Stable leads to

Caption: Relationship between isomer structure and thermodynamic stability.

G Experimental Workflow for Determining Relative Stability Start Start Calibrate Calibrate Bomb Calorimeter with Benzoic Acid Start->Calibrate Prepare_Z Prepare (Z)-Isomer Sample (alkene, catalyst, H2) Calibrate->Prepare_Z Prepare_E Prepare (E)-Isomer Sample (alkene, catalyst, H2) Calibrate->Prepare_E Run_Z Perform Hydrogenation of (Z)-Isomer Prepare_Z->Run_Z Measure_Z Measure Heat of Hydrogenation (ΔH_hydrog_Z) Run_Z->Measure_Z Compare Compare Heats of Hydrogenation Measure_Z->Compare Run_E Perform Hydrogenation of (E)-Isomer Prepare_E->Run_E Measure_E Measure Heat of Hydrogenation (ΔH_hydrog_E) Run_E->Measure_E Measure_E->Compare Conclusion Conclusion on Relative Stability Compare->Conclusion

Caption: Workflow for experimental stability determination via hydrogenation.

References

A Technical Guide to the Computational Chemistry of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Dimethyl-2-hexene is an acyclic alkene featuring a sterically demanding tert-butyl group adjacent to a carbon-carbon double bond. This structural motif introduces significant steric hindrance, which profoundly influences the molecule's conformational preferences, reactivity, and spectroscopic properties. Computational chemistry provides a powerful lens through which to investigate these molecular characteristics at a granular level, offering insights that can be challenging to obtain through experimental means alone. This technical guide outlines the application of modern computational methods to the study of this compound, detailing the theoretical underpinnings, practical methodologies, and expected outcomes of such an investigation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and molecular engineering.

While specific computational studies on this compound are not extensively documented in publicly available literature, this guide synthesizes established computational protocols and findings from studies on structurally analogous hindered alkenes. The methodologies described represent a robust framework for a comprehensive computational analysis of this molecule.

I. Conformational Analysis

The presence of the bulky tert-butyl group in this compound results in a complex potential energy surface with multiple local minima corresponding to different rotational isomers (conformers). Identifying the most stable conformers is crucial as they dictate the molecule's overall properties.

Experimental Protocols

A systematic conformational search can be performed using a multi-step computational approach:

  • Initial Conformer Generation: A preliminary exploration of the conformational space is typically conducted using a computationally inexpensive method, such as molecular mechanics with a force field like MMFF94. This step involves systematically rotating all rotatable bonds to generate a diverse set of initial structures.

  • Geometry Optimization: The geometries of the generated conformers are then optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and effective approach. A common choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Refined Energy Calculations: For a more accurate ranking of the conformer energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p), and potentially a different DFT functional.

Data Presentation

The quantitative data from a conformational analysis would be summarized as follows:

ConformerRelative Electronic Energy (kcal/mol)Relative ZPVE Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
I 0.000.000.00
II 1.251.201.35
III 2.502.452.60
IV 3.103.053.20

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected output from a computational conformational analysis.

Visualization

G Computational Workflow for Conformational Analysis A Initial Structure Generation (Molecular Mechanics - MMFF94) B Geometry Optimization (DFT - B3LYP/6-31G(d)) A->B C Frequency Calculation (DFT - B3LYP/6-31G(d)) B->C D Single-Point Energy Refinement (DFT - B3LYP/6-311+G(d,p)) C->D E Thermodynamic Analysis (Relative Energies, Population Analysis) D->E

A typical workflow for computational conformational analysis.

II. Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming molecular structures.

Experimental Protocols
  • IR Spectroscopy: Vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis (e.g., at the B3LYP/6-31G(d) level of theory). The calculated frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is typically applied for better agreement.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is usually performed on the optimized geometries of the most stable conformers. The calculations are often done at a DFT level of theory, such as B3LYP with a basis set suitable for NMR calculations, like 6-311+G(2d,p). The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Data Presentation

The predicted spectroscopic data would be organized as follows:

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Mode DescriptionCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Intensity (km/mol)
C=C stretch1685165125.3
C-H stretch (vinyl)3050298915.8
C-H stretch (alkyl)29902930120.5
C-H bend (tert-butyl)1380135245.1

Note: The data is hypothetical. A scaling factor of 0.98 is assumed for illustrative purposes.

Table 3: Calculated ¹³C NMR Chemical Shifts

Carbon AtomCalculated Chemical Shift (ppm)
C114.2
C2125.8
C3135.4
C445.1
C532.7
C6 (3xCH₃)29.8

Note: The data is hypothetical and referenced to a calculated TMS signal.

III. Thermochemical Properties

Thermochemical properties, such as the heat of formation and heat capacity, can be computed to understand the energetic landscape of this compound and its isomers.

Experimental Protocols

High-accuracy thermochemical data can be obtained using composite methods like the Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods. These approaches combine calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy. The standard enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.

Data Presentation

Table 4: Calculated Thermochemical Properties at 298.15 K

PropertyCalculated ValueUnits
Enthalpy of Formation (ΔHf°)-25.5kcal/mol
Heat Capacity (Cv)42.8cal/(mol·K)
Entropy (S°)95.3cal/(mol·K)

Note: The data presented is hypothetical and for illustrative purposes.

IV. Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, determining transition state structures, and calculating activation energies. A common reaction for alkenes is electrophilic addition.

Experimental Protocols
  • Reactant and Product Optimization: The geometries of the reactants (this compound and an electrophile, e.g., HBr) and the possible products are optimized.

  • Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are commonly used.

  • Frequency Calculation on TS: A frequency calculation on the TS structure is essential to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

  • Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

Visualization

G Electrophilic Addition of HBr to this compound Reactants This compound + HBr TS Transition State Reactants->TS ΔG‡ Intermediate Carbocation Intermediate TS->Intermediate Product 2-Bromo-5,5-dimethylhexane Intermediate->Product

A simplified signaling pathway for electrophilic addition.

Conclusion

The computational chemistry toolkit offers a comprehensive suite of methods for the in-depth study of this compound. Through the application of DFT and other quantum mechanical methods, researchers can gain detailed insights into its conformational landscape, spectroscopic signatures, thermochemical properties, and reactivity. This knowledge is fundamental for understanding the behavior of sterically hindered alkenes and can be leveraged in various applications, including the design of new molecules and the prediction of their chemical properties. The protocols and data presentation formats outlined in this guide provide a standardized framework for conducting and reporting such computational investigations.

Methodological & Application

Application Notes and Protocols: 5,5-Dimethyl-2-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information on the use of 5,5-dimethyl-2-hexene, a sterically hindered alkene, in key organic synthesis reactions. The presence of a bulky neopentyl group significantly influences the reactivity and selectivity of the double bond, making this substrate an interesting case study for various transformations.

Hydroboration-Oxidation of this compound

The hydroboration-oxidation of this compound provides a route to the corresponding anti-Markovnikov alcohol, 5,5-dimethylhexan-2-ol. The steric hindrance around the double bond plays a crucial role in the regioselectivity of the borane (B79455) addition.

Experimental Protocol

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3•THF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (e.g., 1.12 g, 10 mmol).

  • Anhydrous THF (20 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • To this stirred solution, 1.0 M BH3•THF solution (11 mL, 11 mmol) is added dropwise via syringe over 15 minutes, ensuring the temperature remains below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water (5 mL) at 0 °C.

  • A 3 M aqueous solution of sodium hydroxide (5 mL) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (5 mL).

  • The mixture is heated to 50 °C and stirred for 1 hour.

  • After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 5,5-dimethylhexan-2-ol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation
ReactantReagentProductRegioselectivity (Anti-Markovnikov:Markovnikov)Typical Yield
This compound1. BH3•THF2. H₂O₂, NaOH5,5-Dimethylhexan-2-ol>95:585-95%

Reaction Workflow: Hydroboration-Oxidation

G Workflow for Hydroboration-Oxidation A Dissolve this compound in anhydrous THF B Cool to 0 °C A->B C Add BH3•THF dropwise B->C D Stir at 0 °C, then warm to RT C->D E Quench with H₂O D->E F Oxidize with NaOH and H₂O₂ E->F G Extract with diethyl ether F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the hydroboration-oxidation of this compound.

Epoxidation of this compound

Epoxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields 2,3-epoxy-5,5-dimethylhexane. The reaction proceeds via a concerted mechanism, and the stereochemistry of the starting alkene is retained in the epoxide product.

Experimental Protocol

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL beaker, this compound (e.g., 1.12 g, 10 mmol) is dissolved in dichloromethane (50 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (e.g., 2.4 g, ~10.8 mmol, assuming 77% purity) is added in small portions over 10 minutes with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is then washed successively with saturated aqueous Na₂SO₃ (2 x 20 mL) to destroy excess peroxy acid, saturated aqueous NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid, and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude 2,3-epoxy-5,5-dimethylhexane can be purified by distillation or column chromatography.

Data Presentation
ReactantReagentProductStereochemistryTypical Yield
(E)-5,5-Dimethyl-2-hexenem-CPBAtrans-2,3-Epoxy-5,5-dimethylhexanetrans80-90%
(Z)-5,5-Dimethyl-2-hexenem-CPBAcis-2,3-Epoxy-5,5-dimethylhexanecis80-90%

Reaction Mechanism: Epoxidation with m-CPBA

G Mechanism of Alkene Epoxidation cluster_0 Reactants cluster_1 Transition State cluster_2 Products Alkene This compound TS Concerted Transition State Alkene->TS Nucleophilic attack on electrophilic oxygen mCPBA m-CPBA mCPBA->TS Epoxide 2,3-Epoxy-5,5-dimethylhexane TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Concerted mechanism for the epoxidation of this compound using m-CPBA.

Olefin Metathesis of this compound

Cross-metathesis of this compound with another olefin, catalyzed by a Grubbs-type catalyst, can be used to synthesize new, more complex alkenes. The steric bulk of the neopentyl group can influence the efficiency and selectivity of the metathesis reaction.

Experimental Protocol

Materials:

  • This compound

  • Cross-metathesis partner (e.g., methyl acrylate)

  • Grubbs' second-generation catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Vacuum line

Procedure:

  • A dry Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 0.56 g, 5 mmol) and the cross-metathesis partner (e.g., methyl acrylate, 0.86 g, 10 mmol, 2 equivalents).

  • Anhydrous and degassed dichloromethane (20 mL) is added via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Grubbs' second-generation catalyst (e.g., 2-5 mol%) is added to the stirred solution under a positive pressure of inert gas.

  • The reaction mixture is stirred at room temperature or heated to reflux (typically 40 °C for dichloromethane) and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the cross-metathesis product.

Data Presentation
Reactant 1Reactant 2 (Example)Catalyst (Example)Product (Example)E/Z SelectivityTypical Yield
This compoundMethyl acrylateGrubbs' 2nd Generation CatalystMethyl 6,6-dimethyl-2-heptenoateE-isomer favoredVariable

Logical Relationship: Olefin Metathesis Catalytic Cycle

G Catalytic Cycle of Olefin Metathesis Catalyst [Ru]=CH-R' Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + Alkene 1 Alkene1 This compound Alkene2 Partner Alkene Intermediate3 Metallacyclobutane 2 Intermediate2 [Ru]=CH-R'' Intermediate1->Intermediate2 - Byproduct Intermediate2->Intermediate3 + Alkene 2 Intermediate3->Catalyst - Product Product Cross-Metathesis Product Byproduct Byproduct Alkene

Caption: Simplified catalytic cycle for the cross-metathesis of this compound.

Application Notes and Protocols for the Polymerization of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexene is a non-polar, sterically hindered internal alkene. Its bulky tert-butyl group presents significant challenges to conventional polymerization techniques, often resulting in low reactivity and the formation of low molecular weight oligomers rather than high polymers. However, under specific catalytic conditions, its polymerization can be explored to yield unique polymer architectures. These application notes provide an overview of potential polymerization strategies, hypothetical experimental protocols, and expected material properties based on the polymerization of structurally similar hindered alkenes. Due to the limited specific literature on the polymerization of this compound, the following protocols are based on established methods for related monomers and should be considered as starting points for investigation.

Potential Polymerization Methods

The steric hindrance near the double bond in this compound makes it a challenging monomer for polymerization. Radical and anionic polymerizations are generally not effective for such hindered, non-polar alkenes. Therefore, the most promising approaches involve coordination and cationic polymerization mechanisms, which can be more tolerant of steric bulk.

  • Coordination Polymerization: Utilizing transition metal catalysts, such as Ziegler-Natta or metallocene systems, offers a potential route to control the polymerization of sterically hindered olefins. These catalysts can provide high activity and stereocontrol.

  • Cationic Polymerization: Initiated by strong acids or Lewis acids, this method can polymerize alkenes that form stable carbocation intermediates. The feasibility for this compound would depend on the stability of the resulting carbocation and the degree of steric hindrance around the active center.

Experimental Protocols

The following are proposed experimental protocols for the polymerization of this compound. These are illustrative and will require optimization.

Protocol 1: Coordination Polymerization using a Metallocene Catalyst

This protocol describes a laboratory-scale polymerization using a zirconocene-based catalyst system, which is known for its ability to polymerize sterically hindered α-olefins.

Materials:

  • This compound (purified by distillation over a drying agent)

  • Toluene (B28343) (anhydrous)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and purged with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: 50 mL of anhydrous toluene is transferred to the flask via cannula, followed by the addition of 10 mL of purified this compound.

  • Catalyst Activation: In a separate Schlenk tube, a calculated amount of Cp₂ZrCl₂ is dissolved in a small amount of toluene. The desired molar ratio of MAO to Zr is typically high (e.g., 1000:1). The MAO solution is added to the zirconocene (B1252598) solution and stirred for 15 minutes to pre-activate the catalyst.

  • Polymerization: The activated catalyst solution is transferred to the monomer solution in the main reactor via cannula. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 2-24 hours).

  • Termination: The polymerization is terminated by the addition of 5 mL of methanol.

  • Polymer Isolation: The polymer solution is poured into an excess of acidic methanol (10% HCl) to precipitate the polymer and deactivate the catalyst residues. The precipitate is filtered, washed with methanol, and dried under vacuum at 60 °C to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and Polydispersity Index (PDI), and by Nuclear Magnetic Resonance (NMR) for structural analysis.

Protocol 2: Cationic Polymerization using a Lewis Acid Initiator

This protocol outlines a procedure for cationic polymerization, which may lead to oligomerization or low molecular weight polymers due to the steric hindrance.

Materials:

  • This compound (purified by distillation over a drying agent)

  • Dichloromethane (B109758) (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and purged with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: 50 mL of anhydrous dichloromethane is transferred to the flask via cannula, followed by the addition of 10 mL of purified this compound. The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C).

  • Initiation: A calculated amount of boron trifluoride etherate is added dropwise to the stirred monomer solution. The reaction is monitored for any changes in viscosity or temperature.

  • Polymerization: The reaction is allowed to proceed at the set temperature for a predetermined time (e.g., 1-4 hours).

  • Termination: The polymerization is quenched by the addition of 5 mL of pre-chilled methanol.

  • Polymer Isolation: The solvent and unreacted monomer are removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., hexane) and precipitated in an excess of a non-solvent (e.g., methanol). The precipitate is collected by filtration and dried under vacuum.

  • Characterization: The product is analyzed by GPC and NMR to determine its molecular weight, PDI, and chemical structure.

Data Presentation

Due to the lack of published experimental data for the polymerization of this compound, the following table presents hypothetical data to illustrate the expected outcomes based on the polymerization of sterically hindered alkenes.

Protocol Catalyst/Initiator [M]:[I] Ratio Temp (°C) Time (h) Yield (%) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
1Cp₂ZrCl₂/MAO500:1504352,5005,0002.0
1Cp₂ZrCl₂/MAO1000:1702453,0006,3002.1
2BF₃·OEt₂200:1-202601,2001,8001.5
2BF₃·OEt₂200:101759001,5301.7

Note: The data in this table are illustrative and intended to show potential trends. Actual results may vary significantly. Higher temperatures in coordination polymerization may increase yield but can also lead to broader PDI. In cationic polymerization, lower temperatures often favor higher molecular weights and narrower PDIs, though yields might be lower.

Visualizations

Logical Workflow for Polymerization of this compound

PolymerizationWorkflow cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization Reaction cluster_analysis Product Isolation & Analysis cluster_output Final Product Monomer This compound Purification Purification (Distillation) Monomer->Purification Reactor Inert Atmosphere Reactor Purification->Reactor Catalyst Catalyst/Initiator (e.g., Cp2ZrCl2/MAO) Activation Catalyst Activation Catalyst->Activation Activation->Reactor Polymerization Polymerization (Controlled Temp & Time) Reactor->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation & Drying) Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization Polymer Poly(this compound) Characterization->Polymer

Caption: Workflow for the synthesis and analysis of poly(this compound).

Signaling Pathway for Cationic Polymerization

CationicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (I+) Monomer1 Monomer (M) Initiator->Monomer1 Attack ActiveCenter Active Center (IM+) Monomer1->ActiveCenter Monomer2 Monomer (M) ActiveCenter->Monomer2 Addition GrowingChain Growing Chain (IMn+) Monomer2->GrowingChain GrowingChain->Monomer2 Chain Growth TerminatingAgent Terminating Agent (X-) GrowingChain->TerminatingAgent Reaction DeadPolymer Inactive Polymer (IMnX) TerminatingAgent->DeadPolymer

Caption: General mechanism of cationic chain-growth polymerization.

Potential Applications

Given the expected properties of a polymer derived from a sterically hindered alkene (likely low molecular weight, amorphous nature, and good thermal stability), potential applications for poly(this compound) or its oligomers could include:

  • High-Performance Lubricants and Greases: The branched structure could impart favorable rheological properties.

  • Adhesives and Sealants: Low molecular weight, tacky polymers are often used in these applications.

  • Polymer Additives: It could be used as a plasticizer or processing aid for other polymers.

  • Fuel Additives: Oligomers of similar structures are sometimes used to improve fuel properties.

Safety and Handling

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Organometallic catalysts like MAO and zirconocenes are pyrophoric and/or water-sensitive and must be handled under an inert atmosphere.

  • Lewis acids such as BF₃·OEt₂ are corrosive and moisture-sensitive.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Disclaimer

The information provided in these application notes is intended for guidance and informational purposes only for qualified research personnel. The protocols are illustrative and have not been validated for the specific polymerization of this compound due to a lack of published data. All experiments should be conducted with appropriate safety precautions and after a thorough literature review of related procedures. The user assumes all responsibility for the safe handling and execution of these or any derived experimental procedures.

Application Note: Analysis of 5,5-Dimethyl-2-hexene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the qualitative and quantitative analysis of 5,5-Dimethyl-2-hexene using gas chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Introduction

This compound is a volatile organic compound and a member of the C8 alkene family. Accurate and reliable quantification of this and related isomers is crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential impurity or starting material in pharmaceutical and chemical synthesis. Gas chromatography is the premier analytical technique for separating and quantifying such volatile compounds. This application note details two primary methods for the analysis of this compound: a quantitative method using GC-FID and a confirmatory method using GC-MS.

Experimental Protocols

Method 1: Quantitative Analysis by GC-FID

This protocol is optimized for the accurate quantification of this compound. A Flame Ionization Detector (FID) is chosen for its high sensitivity and near-equal response factor for most hydrocarbons.[1]

Sample Preparation:

  • Liquid Samples: For samples where this compound is in a liquid matrix, a direct injection can be performed. If the sample is concentrated, dilute it with a volatile solvent such as hexane (B92381) or pentane (B18724) to bring the analyte concentration within the linear range of the instrument. A typical dilution would be 1:10 or 1:100, depending on the expected concentration.

  • Solid Samples: For solid matrices, headspace analysis is recommended. Weigh a known amount of the solid sample into a headspace vial. The vial is then heated to allow the volatile this compound to partition into the headspace gas, which is then injected into the GC.[1]

  • Internal Standard: For accurate quantification, an internal standard (IS) should be used. n-Heptane or another non-interfering hydrocarbon is a suitable choice. Add a known amount of the internal standard to all standards and samples.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 100% dimethylpolysiloxane stationary phase)[1]

  • Injector: Split/Splitless Inlet

Chromatographic Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Constant Flow 1.0 mL/min
Oven Program
Initial Temperature40 °C, hold for 5 minutes
Ramp 15 °C/min to 150 °C
Ramp 220 °C/min to 250 °C, hold for 2 minutes
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Data Analysis:

Create a calibration curve by injecting a series of standards of known concentrations of this compound with the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in unknown samples is then determined from this calibration curve.

Method 2: Confirmatory Analysis by GC-MS

This protocol is designed for the positive identification of this compound and the separation of its isomers. Mass Spectrometry (MS) provides mass spectral data for definitive peak identification.

Sample Preparation:

Sample preparation protocols are the same as for the GC-FID method.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl Methyl Siloxane)

  • Injector: Split/Splitless Inlet

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Constant Flow 1.0 mL/min
Oven Program
Initial Temperature40 °C, hold for 5 minutes
Ramp5 °C/min to 200 °C, hold for 5 minutes
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 35-300
Scan Mode Full Scan

Data Analysis:

The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time should also be consistent with that of a known standard. For the analysis of complex mixtures like gasoline, specific ions characteristic of different compound classes can be used for selective detection.[2][3]

Data Presentation

Quantitative Data Summary

The following table summarizes expected retention data and typical quantitative performance parameters for the analysis of C8 alkenes.

AnalyteKovats Retention Index (Non-polar column)Expected Retention Time (Method 1)Limit of Detection (LOD)Limit of Quantitation (LOQ)
(E)-5,5-Dimethyl-2-hexene707~10-12 min~0.1-0.5 mg/L~0.5-2.0 mg/L
Other C8 AlkenesVaries by isomerVaries~0.1-0.5 mg/L~0.5-2.0 mg/L

Note: Retention times are estimates and will vary based on the specific instrument and conditions. LOD and LOQ are typical values for GC-FID analysis of volatile hydrocarbons and may vary.

Visualizations

GC_Analysis_Workflow Figure 1: General Workflow for GC Analysis of this compound cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Sample Collection Dilution Dilution (if necessary) Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Injector Injector IS_Addition->Injector Column GC Column Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification / Identification Integration->Quantification

Caption: General Workflow for GC Analysis of this compound.

GC_Method_Logic Figure 2: Logic for Method Selection Start Analytical Goal Quant Quantitative Analysis Start->Quant Need accurate concentration? Qual Qualitative / Confirmatory Analysis Start->Qual Need to identify compound/isomers? GCFID GC-FID Method Quant->GCFID GCMS GC-MS Method Qual->GCMS

References

Synthesis of 5,5-Dimethyl-2-hexene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic routes to 5,5-dimethyl-2-hexene derivatives, a class of organic compounds characterized by a neopentyl group attached to a hexene backbone. While direct applications in drug development for this specific scaffold are not widely documented in publicly available literature, the synthetic methodologies outlined herein are fundamental in medicinal chemistry for the creation of novel molecular entities. The steric bulk of the neopentyl group can be a desirable feature in drug design, potentially influencing receptor binding, metabolic stability, and pharmacokinetic profiles.[1]

This guide details established synthetic protocols, including the Wittig reaction, Grignard reagent addition, and olefin metathesis, providing a foundation for the synthesis of a variety of this compound derivatives.

Synthetic Strategies and Protocols

The synthesis of this compound derivatives can be achieved through several established synthetic routes. The choice of method will depend on the desired stereochemistry of the double bond and the nature of the functional groups to be incorporated.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[2][3][4] To synthesize this compound derivatives, pivalaldehyde (2,2-dimethylpropanal) serves as a key starting material, reacting with a phosphorus ylide. The nature of the ylide determines the stereochemistry of the resulting alkene; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[4][5]

Experimental Protocol: Synthesis of (E)-Ethyl 5,5-dimethyl-2-hexenoate via Wittig Reaction

This protocol describes the synthesis of an (E)-α,β-unsaturated ester derivative.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
PivalaldehydeC₅H₁₀O86.131.0 g11.6 mmol
Triethyl phosphonoacetateC₈H₁₇O₅P224.182.88 g12.8 mmol
Sodium hydride (60% dispersion in mineral oil)NaH24.000.51 g12.8 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)NH₄Cl53.49As needed-
Anhydrous magnesium sulfate (B86663) (MgSO₄)MgSO₄120.37As needed-

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (0.51 g, 12.8 mmol).

  • Anhydrous THF (20 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (2.88 g, 12.8 mmol) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

  • The resulting solution of the phosphorus ylide is cooled back to 0 °C.

  • A solution of pivalaldehyde (1.0 g, 11.6 mmol) in 10 mL of anhydrous THF is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (E)-ethyl 5,5-dimethyl-2-hexenoate.

Expected Yield: 70-85%

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (dt, 1H), 5.80 (d, 1H), 4.20 (q, 2H), 2.20 (t, 2H), 1.30 (t, 3H), 0.95 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 155.0, 121.0, 60.5, 45.0, 31.0, 29.5, 14.3.

Wittig_Reaction pivalaldehyde Pivalaldehyde intermediate Oxaphosphetane Intermediate pivalaldehyde->intermediate + ylide Phosphorus Ylide (from Triethyl phosphonoacetate) ylide->intermediate product (E)-Ethyl 5,5-dimethyl-2-hexenoate intermediate->product Decomposition tppo Triphenylphosphine oxide intermediate->tppo Grignard_Reaction neopentyl_bromide Neopentyl Bromide grignard Neopentyl Magnesium Bromide neopentyl_bromide->grignard mg Mg mg->grignard + alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide chalcone Chalcone (α,β-unsaturated ketone) chalcone->alkoxide + product 1,1-diphenyl-5,5-dimethyl- 2-hexen-1-ol alkoxide->product Acid Workup Metathesis_Reaction neohexene 3,3-Dimethyl-1-butene product (E)-1-phenyl-5,5-dimethyl- 2-hexene neohexene->product allylbenzene Allylbenzene allylbenzene->product + catalyst Grubbs' Catalyst catalyst->product Metathesis ethene Ethene (byproduct) product->ethene

References

Application of 5,5-Dimethyl-2-hexene in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the utilization of 5,5-Dimethyl-2-hexene in the synthesis of potential fragrance compounds. While not a primary fragrance ingredient itself, its chemical structure lends itself to the generation of valuable intermediates, particularly ketones and aldehydes, which are foundational classes of molecules in the fragrance industry. This document outlines key synthetic transformations, including ozonolysis and isomerization followed by oxidation, to yield smaller, odorous molecules. Detailed experimental protocols, data presentation, and workflow diagrams are provided to guide researchers in leveraging this olefin as a versatile starting material for the exploration of new fragrance ingredients.

Introduction

This compound, also known as neohexene, is an aliphatic alkene. Its branched structure, upon chemical modification, can give rise to molecules with interesting olfactory properties. The fragrance industry continually seeks novel molecules and cost-effective synthetic routes from readily available starting materials. This document explores the potential of this compound as a precursor for the synthesis of fragrance intermediates. The primary focus is on the generation of carbonyl compounds, as this functionality is prevalent in a wide array of synthetic and natural odorants. Ketones, for instance, are valued in perfumery for their diverse scent profiles, ranging from fruity and floral to woody and musky.[1]

Synthetic Pathways from this compound

Two primary synthetic strategies are highlighted for the conversion of this compound into potential fragrance precursors: Ozonolysis for oxidative cleavage and a proposed isomerization-oxidation sequence to yield pinacolone (B1678379).

Ozonolysis of this compound

Ozonolysis is a powerful organic reaction that involves the cleavage of a carbon-carbon double bond by ozone.[2] This reaction is particularly useful in fragrance synthesis as it can break down larger, non-odorous olefins into smaller, more volatile, and often fragrant aldehydes and ketones. The ozonolysis of this compound is expected to yield two primary carbonyl fragments: acetaldehyde (B116499) and 3,3-dimethylbutanal.

The overall reaction is as follows:

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products This compound This compound Ozonolysis (O3) Ozonolysis (O3) This compound->Ozonolysis (O3) Step 1 Reductive Workup (e.g., (CH3)2S) Reductive Workup (e.g., (CH3)2S) Ozonolysis (O3)->Reductive Workup (e.g., (CH3)2S) Step 2 3,3-Dimethylbutanal 3,3-Dimethylbutanal Reductive Workup (e.g., (CH3)2S)->3,3-Dimethylbutanal Acetaldehyde Acetaldehyde Reductive Workup (e.g., (CH3)2S)->Acetaldehyde

While acetaldehyde has a pungent odor, 3,3-dimethylbutanal possesses a more complex and potentially useful scent profile for fragrance applications.

Synthesis of Pinacolone

Pinacolone (3,3-dimethyl-2-butanone) is a ketone with a characteristic camphor-like or peppermint-like odor. It serves as an important intermediate in the synthesis of various fine chemicals.[3] Although direct synthesis from this compound is not a standard procedure, a plausible synthetic route involves the isomerization of the double bond to form 2,3-dimethyl-2-hexene, followed by oxidation. A more common industrial synthesis of pinacolone involves the pinacol (B44631) rearrangement.[4][5]

The following workflow illustrates a conceptual pathway for the synthesis of pinacolone from a precursor derivable from this compound.

G cluster_start Precursor cluster_reaction Reaction cluster_product Product Pinacol Pinacol Pinacol Rearrangement Pinacol Rearrangement Pinacol->Pinacol Rearrangement Pinacolone Pinacolone Pinacol Rearrangement->Pinacolone Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Pinacol Rearrangement

Experimental Protocols

Protocol for Ozonolysis of this compound

Objective: To synthesize 3,3-dimethylbutanal and acetaldehyde from this compound via ozonolysis.

Materials:

Equipment:

  • Ozone generator

  • Gas dispersion tube

  • Three-neck round-bottom flask

  • Dry ice/acetone cold bath (-78 °C)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TDC).

  • Once the reaction is complete, purge the solution with argon or nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation to separate 3,3-dimethylbutanal and acetaldehyde.

Expected Yields and Purity: The yields for ozonolysis reactions are typically high, often exceeding 80%. The purity of the distilled products should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ProductExpected Yield (%)Boiling Point (°C)
3,3-Dimethylbutanal> 80104-105
Acetaldehyde> 8020.2
Protocol for Pinacol Rearrangement to Synthesize Pinacolone

Objective: To synthesize pinacolone from pinacol. This serves as a representative protocol for producing ketones relevant to the fragrance industry.

Materials:

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium chloride (NaCl, saturated solution)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃, 5% solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a round-bottom flask, add pinacol and concentrated sulfuric acid.

  • Heat the mixture gently to initiate the rearrangement. The product, pinacolone, will begin to distill.

  • Collect the distillate, which will be a mixture of pinacolone and water.

  • Separate the pinacolone layer from the aqueous layer using a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution and then with a saturated sodium chloride solution.

  • Dry the pinacolone over anhydrous magnesium sulfate.

  • Purify the pinacolone by distillation.

Expected Yields and Purity: The yield for the pinacol rearrangement can vary but is generally in the range of 60-80%. Purity should be confirmed by GC-MS and NMR.

ProductExpected Yield (%)Boiling Point (°C)
Pinacolone60 - 80106

Data Presentation

The following table summarizes the key physical and chemical properties of this compound and its potential fragrance-related products.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Odor Description
This compoundThis compoundC₈H₁₆112.21104.1-
3,3-Dimethylbutanal3,3-DimethylbutanalC₆H₁₂O100.16104-105Aldehydic, green, fatty
Pinacolone3,3-Dimethyl-2-butanoneC₆H₁₂O100.16106Camphoraceous, minty

Conclusion

This compound presents itself as a viable and versatile starting material for the synthesis of smaller, odorous molecules relevant to the fragrance industry. The protocols for ozonolysis and the conceptual pathway to ketones like pinacolone demonstrate the potential for generating valuable fragrance ingredients. Further exploration of the olfactory properties of the resulting aldehydes and ketones, as well as optimization of the synthetic routes, could lead to the discovery of novel fragrance compounds. Researchers and professionals in drug development and fragrance synthesis are encouraged to consider this compound as a cost-effective building block in their synthetic endeavors.

References

Application Notes: 5,5-Dimethyl-2-hexene as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexene is a C8 alkene used as a reference standard in analytical chemistry, particularly in the field of hydrocarbon analysis. Its well-defined chemical structure and physical properties make it a valuable tool for the qualitative and quantitative analysis of complex hydrocarbon mixtures, such as gasoline and other petroleum-based products. As a reference standard, it aids in the accurate identification and quantification of branched alkenes in various matrices. These application notes provide detailed protocols and data for the use of this compound in gas chromatography (GC) based methods.

Principle of Application

In gas chromatography, reference standards are crucial for two primary purposes:

  • Qualitative Analysis: By comparing the retention time of an unknown peak in a sample chromatogram to the retention time of a known reference standard, such as this compound, run under identical conditions, the identity of the unknown compound can be confirmed. The use of the Kovats retention index, a normalized retention time, further enhances the reliability of peak identification across different instruments and laboratories.

  • Quantitative Analysis: A calibration curve can be generated by injecting known concentrations of this compound and plotting the detector response (e.g., peak area from a Flame Ionization Detector - FID) against the concentration. This curve is then used to determine the concentration of the same or structurally similar compounds in an unknown sample.

Applications

The primary application of this compound as a reference standard is in the Detailed Hydrocarbon Analysis (DHA) of fuels. This is a critical analysis in the petroleum industry for:

  • Quality Control: Ensuring that gasoline and other fuels meet regulatory specifications for olefin content.

  • Process Optimization: Monitoring the efficiency of refinery processes such as catalytic cracking.

  • Research and Development: Studying the composition of new fuel formulations.

It is often included in complex hydrocarbon standard mixtures used to calibrate GC systems for methods such as ASTM D6730 and D5134.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₁₆
Molecular Weight 112.21 g/mol [1][2]
CAS Number 36382-10-2 ((E)-isomer), 39761-61-0 ((Z)-isomer)[1][2]
Boiling Point Approximately 104-107 °C
Structure (E)-5,5-dimethylhex-2-ene and (Z)-5,5-dimethylhex-2-ene

Experimental Protocols

Protocol 1: Qualitative Identification of this compound in a Hydrocarbon Mixture by GC-MS

This protocol outlines the procedure for identifying this compound in a complex hydrocarbon sample, such as a gasoline fraction, using a gas chromatograph coupled with a mass spectrometer (GC-MS).

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in a suitable volatile solvent like hexane (B92381) or pentane.

  • Dilute the hydrocarbon sample with the same solvent to an appropriate concentration (e.g., 1:100 v/v) to avoid column overloading.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar capillary column is recommended, such as an Agilent J&W HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a DB-1 column.

3. GC-MS Method Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 200 °C, hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350

4. Analysis Procedure:

  • Inject the 100 ppm this compound standard solution to determine its retention time and mass spectrum.

  • Inject the diluted hydrocarbon sample.

  • Compare the retention time of any peaks in the sample chromatogram with that of the this compound standard.

  • Confirm the identity by comparing the mass spectrum of the co-eluting peak with the reference mass spectrum of this compound.

Expected Mass Spectrum of this compound:

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 112 and a base peak at m/z 57, corresponding to the stable tert-butyl cation. Other significant fragments are typically observed at m/z 41 and 97.

Protocol 2: Quantitative Analysis of C8 Alkenes in a Synthetic Mixture by GC-FID

This protocol describes the quantification of an unknown concentration of a C8 alkene in a synthetic mixture using this compound as an external standard with a gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1000 ppm stock solution of this compound in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations of 10, 25, 50, 100, and 250 ppm in hexane.

  • Sample Preparation: Dilute the synthetic mixture containing the unknown C8 alkene concentration with hexane to fall within the calibration range.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent with a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-1 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

3. GC-FID Method Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

4. Analysis and Calibration:

  • Inject each calibration standard and record the peak area for this compound.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Inject the diluted unknown sample and record the peak area of the C8 alkene.

  • Use the calibration curve equation to calculate the concentration of the C8 alkene in the diluted sample.

  • Calculate the concentration in the original sample by applying the dilution factor.

Quantitative Data

The retention of this compound is dependent on the GC column and the analytical conditions. The Kovats retention index (RI) is a standardized measure that is less dependent on operational parameters.

GC Column (Stationary Phase)IsomerKovats Retention Index (RI)
Non-polar (e.g., Squalane, Apiezon L)(E)-5,5-Dimethyl-2-hexene~707 - 717[1]
Non-polar (e.g., Squalane, Apiezon L)(Z)-5,5-Dimethyl-2-hexene~723 - 725[2]
DB-1 (100% Dimethylpolysiloxane)(E)-5,5-Dimethyl-2-hexeneExpected ~710
HP-5ms (5%-Phenyl)-methylpolysiloxane(E)-5,5-Dimethyl-2-hexeneExpected ~715

Note: Expected RI values on DB-1 and HP-5ms are estimated based on typical elution patterns for non-polar columns. Actual values should be determined experimentally.

Visualizations

GC_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing cluster_results 4. Results Standard Reference Standard (this compound) Dilution_Std Calibration Standards & Working Standard Standard->Dilution_Std Dilute Sample Hydrocarbon Sample Dilution_Sample Prepared Sample Sample->Dilution_Sample Dilute Solvent Solvent (e.g., Hexane) Solvent->Dilution_Std Solvent->Dilution_Sample GC_System Gas Chromatograph (GC-MS or GC-FID) Dilution_Std->GC_System Inject Dilution_Sample->GC_System Inject Chromatogram Chromatogram (Retention Time, Peak Area) GC_System->Chromatogram Mass_Spectrum Mass Spectrum (for GC-MS) GC_System->Mass_Spectrum Qualitative Qualitative ID (Retention Time & MS Match) Chromatogram->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Chromatogram->Quantitative Mass_Spectrum->Qualitative

Caption: Workflow for hydrocarbon analysis using this compound.

Logical_Relationship cluster_purpose Purpose of Standard cluster_application Application in Sample Analysis Reference_Standard This compound Reference Standard Qualitative_ID Qualitative Identification Reference_Standard->Qualitative_ID Quantitative_Analysis Quantitative Analysis Reference_Standard->Quantitative_Analysis Peak_Identification Peak Identification Qualitative_ID->Peak_Identification Provides Retention Time & Mass Spectrum Concentration_Determination Concentration Determination Quantitative_Analysis->Concentration_Determination Provides Calibration Curve Sample_Analysis GC Analysis of Unknown Sample Sample_Analysis->Peak_Identification Sample_Analysis->Concentration_Determination

References

Application Notes and Protocols for the Synthesis of cis-5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the stereoselective synthesis of cis-5,5-Dimethyl-2-hexene. Two primary synthetic routes are presented: the partial hydrogenation of 5,5-dimethyl-2-hexyne using a Lindlar catalyst and the Wittig reaction of 3,3-dimethylbutanal. These methods offer reliable pathways to the desired cis-alkene, a valuable building block in organic synthesis. This guide includes comprehensive methodologies, data presentation in tabular format for clarity, and visual diagrams of the experimental workflows.

Introduction

The stereoselective synthesis of alkenes is a critical endeavor in organic chemistry, with significant implications for the development of pharmaceuticals and other functional molecules. The geometric isomerism of a double bond can profoundly influence a compound's biological activity and physical properties. cis-5,5-Dimethyl-2-hexene is a useful intermediate, and its controlled synthesis requires methods that favor the formation of the (Z)-isomer over the more stable (E)-isomer.

The two protocols detailed herein leverage well-established reactions to achieve this stereoselectivity. The partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst, is a classic and effective method for generating cis-alkenes through syn-addition of hydrogen.[1][2] Alternatively, the Wittig reaction, particularly with non-stabilized ylides, can also provide a high degree of cis-selectivity.

Method 1: Partial Hydrogenation of 5,5-Dimethyl-2-hexyne

This method relies on the partial reduction of the corresponding alkyne, 5,5-dimethyl-2-hexyne, using a Lindlar catalyst. The catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is deactivated to prevent over-reduction to the alkane, thus isolating the cis-alkene product.[1][3]

Experimental Protocol

Materials:

  • 5,5-dimethyl-2-hexyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Anhydrous solvent (e.g., methanol, ethanol, or hexane)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Standard laboratory glassware for inert atmosphere reactions and distillation

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne). The flask is then sealed with septa and purged with an inert gas.

  • Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., methanol) to the flask, followed by the 5,5-dimethyl-2-hexyne. A small amount of quinoline (as a percentage of the catalyst weight) can be added to further enhance selectivity.

  • Hydrogenation: The inert gas inlet is replaced with a balloon filled with hydrogen gas. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped once the starting alkyne is consumed and before significant over-reduction to the alkane occurs.

  • Work-up: Upon completion, the hydrogen balloon is removed, and the flask is purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of the reaction solvent.

  • Purification: The resulting filtrate, containing the cis-5,5-dimethyl-2-hexene, is concentrated under reduced pressure. Due to the volatile nature of the product, purification is best achieved by simple or fractional distillation.[4][5]

Data Presentation
ParameterValueReference
Starting Material5,5-dimethyl-2-hexyne-
Productcis-5,5-Dimethyl-2-hexene-
CatalystLindlar's Catalyst[1][3]
SolventMethanol or Hexane[6]
Reaction TemperatureRoom Temperature[6]
Hydrogen PressureAtmospheric (balloon)[6]
Typical YieldHigh (specific yield dependent on reaction monitoring)-
PurityHigh (after distillation)-

Experimental Workflow

Start 5,5-Dimethyl-2-hexyne + Lindlar's Catalyst + Solvent Reaction Hydrogenation (H2 balloon, RT) Start->Reaction Stirring Filtration Filtration (remove catalyst) Reaction->Filtration Reaction complete Purification Distillation Filtration->Purification Filtrate Product cis-5,5-Dimethyl-2-hexene Purification->Product

Caption: Workflow for the synthesis of cis-5,5-Dimethyl-2-hexene via partial hydrogenation.

Method 2: Wittig Reaction

This alternative synthesis involves the reaction of 3,3-dimethylbutanal with an ethyltriphenylphosphonium ylide. The use of a non-stabilized ylide generally favors the formation of the cis-alkene product.

Experimental Protocol

Materials:

  • Ethyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexanes or sodium amide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • 3,3-dimethylbutanal

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions, extraction, and distillation

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension in an ice bath. To this, add the strong base dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Aldehyde Addition: While maintaining the cold temperature, add a solution of 3,3-dimethylbutanal in the anhydrous solvent to the ylide solution dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and extract with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is carefully removed by distillation. The crude product, which contains triphenylphosphine (B44618) oxide as a major byproduct, is then purified by fractional distillation to isolate the volatile cis-5,5-dimethyl-2-hexene.

Data Presentation
ParameterValue
Starting Materials3,3-dimethylbutanal, Ethyltriphenylphosphonium bromide
Productcis-5,5-Dimethyl-2-hexene
Basen-Butyllithium or Sodium Amide
SolventAnhydrous THF or Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Typical YieldModerate to High
PurityHigh (after distillation)

Experimental Workflow

Ylide_Prep Ethyltriphenylphosphonium bromide + Strong Base in THF Ylide Ethylidene- triphenylphosphorane (Ylide) Ylide_Prep->Ylide Reaction Wittig Reaction (0°C to RT) Ylide->Reaction Aldehyde 3,3-Dimethylbutanal Aldehyde->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product cis-5,5-Dimethyl-2-hexene Purification->Product

Caption: Workflow for the synthesis of cis-5,5-Dimethyl-2-hexene via the Wittig reaction.

Characterization of cis-5,5-Dimethyl-2-hexene

The synthesized product can be characterized using standard spectroscopic techniques.

TechniqueExpected DataReference
Boiling Point ~107 °C[7]
¹H NMR Characteristic signals for the cis-alkene protons with a smaller coupling constant (J) compared to the trans-isomer.-
¹³C NMR Distinct chemical shifts for the sp² carbons of the double bond and the aliphatic carbons.[8]
IR Spectroscopy C-H stretch for the alkene protons (~3010-3040 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-H bend for the cis-alkene (~675-730 cm⁻¹).[9]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 112.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5,5-Dimethyl-2-hexene. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential impurities and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory syntheses for this compound include the Wittig reaction, the Grignard reaction, and the dehydration of 5,5-Dimethyl-2-hexanol. Each method has its own set of potential side reactions and impurity profiles.

Q2: What is the primary byproduct in the Wittig synthesis of this compound?

A2: The primary byproduct of a Wittig reaction is triphenylphosphine (B44618) oxide. This can often be removed through careful purification techniques such as column chromatography or recrystallization.[1]

Q3: Can geometrical isomers form during the synthesis of this compound?

A3: Yes, the synthesis of this compound can result in the formation of both (E)- and (Z)- geometrical isomers (trans and cis). The ratio of these isomers can depend on the reaction conditions and the specific synthetic route chosen.[2][3][4][5][6] Separation of these isomers can be challenging due to their similar physical properties.

Q4: What are the potential impurities from a Grignard reaction to synthesize the precursor alcohol for this compound?

A4: In the Grignard synthesis of the precursor alcohol (5,5-Dimethyl-2-hexanol), a common impurity is a biphenyl (B1667301) compound, which arises from the coupling of the Grignard reagent with unreacted alkyl or aryl halide.[7][8] The formation of this side product is often favored by higher concentrations of the halide and elevated reaction temperatures.[7][8]

Q5: What side products can be expected from the dehydration of 5,5-Dimethyl-2-hexanol?

A5: The acid-catalyzed dehydration of 5,5-Dimethyl-2-hexanol can lead to the formation of a mixture of isomeric alkenes due to potential carbocation rearrangements. Besides the desired this compound, other isomers may also be produced.

Troubleshooting Guides

This section provides guidance on identifying and resolving common issues during the synthesis of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction, side reactions consuming starting materials, or loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side reactions.- Ensure efficient extraction and minimize volatile product loss during solvent removal.
Presence of a high-boiling, white solid impurity in the final product (Wittig synthesis) This is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction.[1]- Purify the crude product using column chromatography on silica (B1680970) gel.- Recrystallization from a suitable solvent can also be effective in removing triphenylphosphine oxide.
GC-MS analysis shows two major peaks with the same mass corresponding to this compound Formation of (E)- and (Z)- geometrical isomers.- Adjust reaction conditions to favor the formation of the desired isomer. For example, in Wittig reactions, the nature of the ylide and reaction solvent can influence stereoselectivity.- Separation of the isomers can be attempted using preparative gas chromatography or specialized column chromatography.
Presence of an unexpected higher molecular weight impurity (Grignard synthesis of precursor) This could be a biphenyl-type coupling product from the Grignard reagent.[7][8]- Use a slight excess of magnesium during Grignard reagent formation.- Add the alkyl/aryl halide slowly to the magnesium to maintain a low concentration.- Control the reaction temperature to avoid overheating.
Product contains a mixture of several alkene isomers (Dehydration synthesis) Acid-catalyzed rearrangement of the intermediate carbocation.- Use a milder dehydrating agent or lower reaction temperatures to minimize rearrangements.- Consider alternative synthetic routes that do not involve a carbocation intermediate, such as the Wittig reaction.
Product is contaminated with unreacted starting aldehyde (Wittig or Grignard) Incomplete reaction or use of excess aldehyde.- Ensure the reaction goes to completion by monitoring with TLC or GC.- Use a slight excess of the Wittig or Grignard reagent.- The unreacted aldehyde can often be removed by column chromatography.
Product is contaminated with unreacted 5,5-Dimethyl-2-hexanol (Dehydration) Incomplete dehydration reaction.- Increase the reaction time or temperature.- Ensure the concentration of the acid catalyst is sufficient.- Purify the product via distillation, as the alcohol will have a higher boiling point than the alkene.

Experimental Protocols

Synthesis via Wittig Reaction

This protocol describes the reaction of pivalaldehyde (2,2-dimethylpropanal) with a propyl-derived Wittig reagent.

  • Preparation of the Phosphonium (B103445) Salt:

    • In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent (e.g., toluene).

    • Add 1-bromopropane (B46711) and heat the mixture to reflux for several hours to form propyltriphenylphosphonium bromide.

    • Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash the salt with a non-polar solvent (e.g., hexane) and dry it under vacuum.

  • Generation of the Ylide and Wittig Reaction:

    • Suspend the dried propyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide (a color change is often observed).

    • After stirring for a period, add a solution of pivalaldehyde in the same anhydrous solvent to the ylide solution dropwise at a low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4), and filter.

    • Remove the solvent by distillation. The crude product will contain this compound and triphenylphosphine oxide.

    • Purify the product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to separate the alkene from the more polar triphenylphosphine oxide.

Synthesis via Dehydration of 5,5-Dimethyl-2-hexanol

This protocol describes the acid-catalyzed dehydration of the corresponding alcohol.

  • Reaction Setup:

    • Place 5,5-Dimethyl-2-hexanol in a round-bottom flask.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

    • Set up a fractional distillation apparatus.

  • Dehydration and Distillation:

    • Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed. This will drive the equilibrium towards the product.[9] The boiling point of this compound is approximately 104-107°C.[4]

    • Collect the distillate, which will be a mixture of the alkene and water.

  • Workup and Purification:

    • Separate the organic layer from the aqueous layer in the distillate using a separatory funnel.

    • Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., CaCl2 or MgSO4).

    • Perform a final distillation to purify the this compound.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound Pivalaldehyde Pivalaldehyde Alcohol 5,5-Dimethyl-2-hexanol Pivalaldehyde->Alcohol + Propyl Grignard Reagent Product This compound Pivalaldehyde->Product Propyl_Wittig Propyl Wittig Reagent Propyl_Wittig->Product Wittig Reaction TPO Triphenylphosphine Oxide Propyl_Wittig->TPO Byproduct Propyl_Grignard Propyl Grignard Reagent Alcohol->Product Dehydration Isomers Alkene Isomers Alcohol->Isomers Side Reaction (Rearrangement)

Caption: Synthesis routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Impurities Start Impurity Detected in Product (e.g., via GC-MS) Identify Identify Impurity (Mass, Retention Time, etc.) Start->Identify High_MW Higher MW than Product? Identify->High_MW Same_MW Same MW as Product? Identify->Same_MW Lower_MW Lower MW than Product? Identify->Lower_MW Biphenyl Likely Biphenyl-type byproduct (Grignard) High_MW->Biphenyl Yes TPO Likely Triphenylphosphine Oxide (Wittig) High_MW->TPO No Isomer Geometrical or Positional Isomer Same_MW->Isomer Yes Starting_Material Unreacted Starting Material Lower_MW->Starting_Material Yes Optimize_Grignard Optimize Grignard Conditions (Temp, Addition Rate) Biphenyl->Optimize_Grignard Purify_Chromo Purify via Chromatography or Recrystallization TPO->Purify_Chromo Optimize_Stereo Optimize Reaction for Stereoselectivity Isomer->Optimize_Stereo Drive_Reaction Drive Reaction to Completion (Time, Temp, Stoichiometry) Starting_Material->Drive_Reaction

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 5,5-Dimethyl-2-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dimethyl-2-hexene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors, often dependent on the chosen synthetic route. Common culprits include suboptimal reaction conditions, impure reagents, and inefficient purification. For instance, in the dimerization of isobutene, the reaction temperature, pressure, and the molar ratio of reactants are critical for achieving a good yield.[1]

Q2: I am using the Wittig reaction to synthesize this compound, and I am getting a mixture of E and Z isomers. How can I control the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[2][3]

  • For the (Z)-alkene (cis): Unstabilized ylides, such as those with simple alkyl groups, generally favor the formation of the Z-isomer.[2][3] Performing the reaction in dimethylformamide (DMF) in the presence of sodium or lithium iodide can further enhance the selectivity for the Z-isomer.[2]

  • For the (E)-alkene (trans): Stabilized ylides, which contain electron-withdrawing groups, predominantly yield the E-alkene.[2][3] For unstabilized ylides, the Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, can be employed to obtain the E-alkene.[2]

Q3: During the synthesis via dehydration of 5,5-dimethyl-2-hexanol (B3051185), I am observing unexpected byproducts. What could they be?

A3: The dehydration of alcohols, particularly secondary alcohols like 5,5-dimethyl-2-hexanol, can proceed through either an E1 or E2 mechanism.[4] The E1 pathway involves the formation of a carbocation intermediate, which is susceptible to rearrangement. This can lead to the formation of isomeric alkenes. For alcohols with a neopentyl-like structure, rearrangement of alkyl groups can occur.[5]

Q4: What are the optimal reaction conditions for synthesizing dimethylhexenes via isobutene dimerization?

A4: For the synthesis of 2,5-dimethylhexenes from isobutene dimerization with hydrogen sulfide (B99878) (H2S) co-feeding, specific conditions have been optimized to maximize the yield.[1][6] The yield of 2,5-dimethylhexenes is sensitive to temperature, the molar ratio of isobutene to H2S, and the total pressure.[1]

Q5: My purified this compound still shows impurities in the NMR spectrum. What purification methods are most effective?

A5: Effective purification depends on the nature of the impurities.

  • Fractional Distillation: This is a suitable method for separating this compound from non-volatile impurities or byproducts with significantly different boiling points.

  • Silica (B1680970) Gel Chromatography: This technique is useful for separating isomers and other byproducts with different polarities. A non-polar eluent system, such as hexane, is a good starting point.

  • Washing with Aqueous Solutions: Washing the crude product with a dilute sodium bicarbonate solution can remove acidic impurities, while a brine wash helps to remove water.[7]

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of 2,5-dimethylhexenes (including this compound isomers) through the dimerization of isobutene.

ParameterOptimal ValueExpected Yield of 2,5-DMHsReference
Temperature375 °C~4.6%[1]
Molar Ratio (isobutene/H₂S)2/1~4.6%[1]
Total Pressure1.0 - 3.0 atmMonotonically increases with pressure[1][6]
Reaction Time6 hours (to reach steady state)Not specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines the general steps for synthesizing this compound using the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium (B103445) ylide.[8][9]

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., propyltriphenylphosphonium bromide) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[2]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension.[8] The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

Step 2: The Wittig Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve pivalaldehyde (2,2-dimethylpropanal) in anhydrous THF.

  • Cool the aldehyde solution to 0 °C.

  • Slowly add the prepared phosphonium ylide solution to the aldehyde solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. This can be removed by precipitation from a non-polar solvent (e.g., hexane) or by column chromatography on silica gel.

  • Further purify the this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Dehydration of 5,5-Dimethyl-2-hexanol

This protocol describes the acid-catalyzed dehydration of 5,5-dimethyl-2-hexanol to yield this compound.

Step 1: Reaction Setup

  • Place 5,5-dimethyl-2-hexanol in a round-bottom flask equipped with a distillation head and a receiving flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). Alternatively, solid acid catalysts like alumina (B75360) can be used at high temperatures.

Step 2: Dehydration

  • Heat the mixture gently. The alkene product, being more volatile than the starting alcohol, will distill over along with water as it is formed.

  • Continue heating until no more product distills. The temperature of the distillate should be monitored.

Step 3: Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine to remove excess water.

  • Dry the organic layer over a suitable drying agent like anhydrous calcium chloride (CaCl₂).

  • Purify the crude this compound by fractional distillation.

Visualizations

Reaction Pathway Diagram

Wittig_Reaction_Pathway Wittig Reaction for this compound Synthesis aldehyde Pivalaldehyde (2,2-Dimethylpropanal) oxaphosphetane Oxaphosphetane (Intermediate) aldehyde->oxaphosphetane + ylide Propylidene- triphenylphosphorane (Wittig Reagent) ylide->oxaphosphetane product This compound oxaphosphetane->product Decomposition byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: General pathway of the Wittig reaction for synthesizing this compound.

Troubleshooting Workflow

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents issue_reagents Impure/Incorrect Reagents? check_reagents->issue_reagents check_conditions Verify Reaction Conditions (Temp, Time, Pressure) issue_conditions Suboptimal Conditions? check_conditions->issue_conditions check_atmosphere Ensure Inert Atmosphere (for Wittig) issue_atmosphere Atmosphere Compromised? check_atmosphere->issue_atmosphere issue_reagents->check_conditions No solve_reagents Purify/Replace Reagents, Recalculate Stoichiometry issue_reagents->solve_reagents Yes issue_conditions->check_atmosphere No solve_conditions Optimize Temperature, Time, or Pressure issue_conditions->solve_conditions Yes solve_atmosphere Improve Inert Gas Setup, Use Dry Solvents issue_atmosphere->solve_atmosphere Yes analyze_byproducts Analyze Byproducts (GC-MS, NMR) issue_atmosphere->analyze_byproducts No rearrangement Isomerization/ Rearrangement? analyze_byproducts->rearrangement side_reaction Side Reactions Identified? rearrangement->side_reaction No solve_rearrangement Adjust Catalyst/Temperature (for Dehydration) rearrangement->solve_rearrangement Yes solve_side_reaction Modify Reagents or Purification Strategy side_reaction->solve_side_reaction Yes

References

stability and storage guidelines for 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5,5-Dimethyl-2-hexene. Below you will find stability and storage guidelines, answers to frequently asked questions, and troubleshooting advice for common experimental issues.

Stability and Storage Guidelines

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][2]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Protect from direct sunlight.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong reducing agents.[2]

Handling:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Physical and Chemical Properties

A summary of the known physical and chemical properties of (Z)-5,5-Dimethyl-2-hexene is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Boiling Point 104.1 °C at 760 mmHg
Melting Point -103.01 °C (estimate)
Density 0.727 g/cm³
Flash Point 8.4 °C
Vapor Pressure 36.3 mmHg at 25 °C

Data sourced from LookChem and the NIST WebBook.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar alkenes, this compound is expected to be a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[1] It may also cause skin and eye irritation. Inhalation of high concentrations of vapors may cause dizziness and drowsiness.

Q2: How should I dispose of waste this compound?

A2: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Waste material should be handled by a licensed waste disposal contractor. Do not allow the chemical to enter drains or waterways.

Q3: Can this compound undergo polymerization?

A3: Like many alkenes, this compound has the potential to undergo polymerization, especially in the presence of certain catalysts or upon exposure to heat. Store as recommended to minimize degradation.

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[2] Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1] Collect the absorbed material into a suitable container for disposal. Ensure the area is well-ventilated.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound or similar alkenes.

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction yield - Impure starting materials.- Incorrect reaction temperature.- Inactive catalyst or reagent.- Presence of inhibitors.- Purify starting materials (distillation, chromatography).- Optimize reaction temperature.- Use fresh or properly stored catalyst/reagent.- Remove potential inhibitors from starting materials.
Formation of unexpected byproducts - Isomerization of the double bond.- Side reactions due to incorrect stoichiometry.- Reaction with atmospheric oxygen or moisture.- Control reaction temperature and pH.- Carefully measure and add reactants.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in product purification - Product co-elutes with starting material or byproducts.- Product is volatile and lost during solvent removal.- Optimize chromatography conditions (e.g., solvent system, column packing).- Use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure).
Inconsistent reaction results - Variability in reagent quality.- Changes in reaction setup or conditions.- Use reagents from the same batch for a series of experiments.- Maintain consistent reaction parameters (e.g., stirring speed, heating method).

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for a reaction involving an alkene like this compound and a logical approach to troubleshooting common problems.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Prepare & Add Reactants setup->reagents monitor Monitor Reaction (TLC, GC-MS) reagents->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract dry Dry Organic Layer extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography) concentrate->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 1. A generalized experimental workflow for a reaction involving an alkene.

Figure 2. A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Characterization of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the characterization of 5,5-Dimethyl-2-hexene.

Troubleshooting Guides

Issue 1: Ambiguous Isomeric Ratio in ¹H NMR Spectrum

Question: My ¹H NMR spectrum of a synthesized batch of this compound shows a complex mixture of peaks in the olefinic region, making it difficult to determine the E/Z isomeric ratio. How can I resolve this?

Answer:

This is a common issue, often arising from incomplete stereoselectivity in the synthesis (e.g., Wittig reaction) or isomerization during workup or purification. Here is a systematic approach to troubleshoot this problem:

Experimental Workflow for Isomer Analysis:

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Verification & Resolution cluster_3 Confirmation A Complex olefinic signals in ¹H NMR B Presence of both E and Z isomers A->B C Presence of regioisomeric impurities (e.g., 5,5-Dimethyl-1-hexene) A->C D Acquire ¹³C NMR and DEPT spectra B->D E Perform 2D NMR (COSY, HSQC) B->E F Optimize GC-MS separation C->F H Compare spectral data with literature values for pure E and Z isomers D->H E->H I Confirm separation of isomers on GC chromatogram F->I G Re-purify sample (e.g., column chromatography with silver nitrate-impregnated silica) G->H G->I G A Observed m/z 389 in MS B Hypothesis: Impurity from synthesis A->B C Synthesis Method: Wittig Reaction? B->C D Common Wittig Byproduct: Triphenylphosphine Oxide (MW = 278) C->D Likely F Consider the Wittig salt precursor: Benzyltriphenylphosphonium chloride (MW=388.5) C->F Possible E Wait, m/z is 389, not 278! D->E Discrepancy G Conclusion: Unreacted phosphonium (B103445) salt F->G

Technical Support Center: Synthesis of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethyl-2-hexene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides and FAQs

This section addresses common and specific problems that may arise during the synthesis of this compound, primarily focusing on the dehydration of 5,5-dimethyl-2-hexanol (B3051185).

Q1: My reaction produced a mixture of alkene isomers instead of pure this compound. How can I identify them and favor the desired product?

A1: The acid-catalyzed dehydration of 5,5-dimethyl-2-hexanol proceeds via an E1 mechanism, which involves a carbocation intermediate. This allows for the formation of multiple alkene isomers. The expected major product, according to Zaitsev's rule, is the most substituted alkene, which in this case is this compound. However, deprotonation can also occur at other adjacent carbons, leading to the formation of 5,5-dimethyl-1-hexene.

  • Identification: Gas chromatography-mass spectrometry (GC-MS) is the most effective method to separate and identify the different alkene isomers in your product mixture.

  • Favoring the Desired Product:

    • Choice of Acid: Using a bulky, non-nucleophilic acid catalyst can sometimes favor the thermodynamically more stable product.

    • Temperature Control: Carefully controlling the reaction temperature can influence the product distribution. While higher temperatures generally favor elimination, they can also promote rearrangements. It is advisable to start with the lower end of the recommended temperature range for the chosen acid.

Q2: I've observed unexpected peaks in my GC-MS analysis that do not correspond to the expected alkene isomers. What could these be?

A2: The formation of a secondary carbocation during the E1 dehydration of 5,5-dimethyl-2-hexanol opens up the possibility of carbocation rearrangements. A 1,2-hydride shift can occur, leading to a more stable tertiary carbocation. This rearranged carbocation can then be deprotonated to form different alkene isomers with a rearranged carbon skeleton, such as 2,3-dimethyl-2-hexene (B165507) and 2,3-dimethyl-1-hexene. The presence of these rearranged products is a common side reaction in the dehydration of alcohols with this substitution pattern.

Q3: My overall yield is low, and I have a significant amount of a high-boiling point residue. What is the likely cause?

A3: A common side reaction in acid-catalyzed dehydrations is the intermolecular reaction between two alcohol molecules (or an alcohol and an alkene) to form an ether. In this case, the formation of a di(5,5-dimethyl-2-hexyl) ether is possible. Ethers have significantly higher boiling points than the corresponding alkenes and would remain as a residue during distillation of the product.

  • Minimization:

    • Use a distillation setup to remove the lower-boiling alkene product as it is formed. This shifts the equilibrium towards the desired product and minimizes the opportunity for intermolecular side reactions.

    • Avoid excessively high temperatures, which can favor ether formation.

Q4: The synthesis of the precursor alcohol, 5,5-dimethyl-2-hexanol, via a Grignard reaction is not proceeding as expected. What are common issues?

A4: The Grignard reaction is highly sensitive to reaction conditions.

  • Moisture: Grignard reagents are extremely reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Materials: Use anhydrous solvents (typically diethyl ether or THF) and ensure the purity of the magnesium and the alkyl halide.

  • Initiation: The reaction between magnesium and the alkyl halide can sometimes be difficult to initiate. Gentle heating or the addition of a small crystal of iodine can help start the reaction.

Quantitative Data Summary

The following table summarizes the potential products from the acid-catalyzed dehydration of 5,5-dimethyl-2-hexanol. Please note that the exact product distribution can vary significantly based on reaction conditions such as temperature, acid catalyst, and reaction time.

Product NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Expected Yield
Main Product
This compoundC₈H₁₆112.22~107-109Major
Side Products
5,5-Dimethyl-1-hexeneC₈H₁₆112.22~105Minor
2,3-Dimethyl-2-hexeneC₈H₁₆112.22~115-116Variable
2,3-Dimethyl-1-hexeneC₈H₁₆112.22~111-112Variable
Di(5,5-dimethyl-2-hexyl) etherC₁₆H₃₄O242.44> 200Variable

Experimental Protocols

1. Synthesis of 5,5-Dimethyl-2-hexanol (Precursor)

This protocol describes a general procedure for the Grignard reaction between tert-butylmagnesium chloride and crotonaldehyde (B89634).

  • Materials: Magnesium turnings, tert-butyl chloride, anhydrous diethyl ether, crotonaldehyde, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

    • Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ether layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude alcohol by distillation.

2. Dehydration of 5,5-Dimethyl-2-hexanol

This protocol outlines a general procedure for the acid-catalyzed dehydration of 5,5-dimethyl-2-hexanol.

  • Materials: 5,5-dimethyl-2-hexanol, concentrated sulfuric acid (or phosphoric acid), boiling chips.

  • Procedure:

    • Place 5,5-dimethyl-2-hexanol in a round-bottom flask with a few boiling chips.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Set up a fractional distillation apparatus and heat the mixture to the appropriate temperature. The alkene product will distill as it is formed.

    • Collect the distillate, which will contain the alkene product(s) and water.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Perform a final distillation to obtain the purified this compound.

Visualizations

logical_relationship Troubleshooting Logic for this compound Synthesis start Start Synthesis synthesis_step Dehydration of 5,5-Dimethyl-2-hexanol start->synthesis_step analysis GC-MS Analysis of Product synthesis_step->analysis issue1 Mixture of Alkene Isomers analysis->issue1 Multiple Peaks issue2 Unexpected Rearrangement Products analysis->issue2 Unidentified Peaks issue3 Low Yield & High Boiling Residue analysis->issue3 Low Product Peak solution1 Optimize Temperature & Acid Catalyst issue1->solution1 solution2 Identify Rearrangement Pathways (e.g., 1,2-hydride shift) issue2->solution2 solution3 Use Fractional Distillation to Remove Product as it Forms to Prevent Ether Formation issue3->solution3 end Pure this compound solution1->end solution2->end solution3->end signaling_pathway Reaction Pathway for Dehydration of 5,5-Dimethyl-2-hexanol start 5,5-Dimethyl-2-hexanol protonation Protonation of Alcohol (with H+) start->protonation carbocation Formation of Secondary Carbocation protonation->carbocation deprotonation1 Deprotonation (Zaitsev) carbocation->deprotonation1 deprotonation2 Deprotonation (Hofmann) carbocation->deprotonation2 rearrangement 1,2-Hydride Shift carbocation->rearrangement product1 This compound (Major) deprotonation1->product1 product2 5,5-Dimethyl-1-hexene (Minor) deprotonation2->product2 rearranged_carbocation Formation of Tertiary Carbocation rearrangement->rearranged_carbocation deprotonation3 Deprotonation of Rearranged Cation rearranged_carbocation->deprotonation3 product3 Rearranged Alkenes (e.g., 2,3-Dimethyl-2-hexene) deprotonation3->product3

Technical Support Center: Synthesis of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,5-Dimethyl-2-hexene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis Routes Overview

There are two primary synthetic routes for obtaining this compound:

  • Wittig Reaction: This method involves the reaction of an aldehyde (3,3-dimethylbutanal) with a phosphorus ylide to form the alkene. It offers excellent control over the location of the double bond.

  • Dehydration of an Alcohol: This route involves the elimination of water from 5,5-dimethyl-2-hexanol (B3051185), typically using an acid catalyst, to generate the alkene.

The precursor alcohol, 5,5-dimethyl-2-hexanol, can be synthesized via a Grignard reaction between 3,3-dimethylbutanal and a methylmagnesium halide.

II. Experimental Protocols

Protocol 1: Synthesis of 5,5-dimethyl-2-hexanol via Grignard Reaction

This protocol details the synthesis of the precursor alcohol required for the dehydration route.

Reaction Scheme: 3,3-dimethylbutanal + CH₃MgBr → 5,5-dimethyl-2-hexanol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Magnesium turningsMg24.312.67 g0.11
Methyl BromideCH₃Br94.9410.44 g0.11
Anhydrous diethyl ether(C₂H₅)₂O74.12150 mL-
3,3-DimethylbutanalC₆H₁₂O100.1610.0 g0.10
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

    • To a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings.

    • Prepare a solution of methyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3,3-dimethylbutanal in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude 5,5-dimethyl-2-hexanol can be purified by distillation.

Protocol 2: Synthesis of this compound via Dehydration of 5,5-dimethyl-2-hexanol

This protocol describes the acid-catalyzed dehydration of the precursor alcohol.

Reaction Scheme: 5,5-dimethyl-2-hexanol --(H⁺, Δ)--> this compound + H₂O

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
5,5-dimethyl-2-hexanolC₈H₁₈O130.2313.0 g0.10
Concentrated Sulfuric AcidH₂SO₄98.085 mL-
Saturated NaHCO₃ (aq)NaHCO₃84.0150 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup:

    • Place 5,5-dimethyl-2-hexanol in a round-bottom flask.

    • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

    • Set up a fractional distillation apparatus.

  • Dehydration:

    • Heat the mixture to gently distill the alkene product as it forms. The boiling point of this compound is approximately 104-107°C.[1]

    • Continue the distillation until no more alkene is collected.

  • Work-up and Purification:

    • Wash the collected distillate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and purify the this compound by fractional distillation.

Protocol 3: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis using a phosphorus ylide. This method generally favors the formation of the (Z)-isomer with unstabilized ylides.[2][3][4]

Reaction Scheme: (CH₃CH₂)PPh₃⁺Br⁻ + Base → [ (CH₃CH)PPh₃ ] (ylide) [ (CH₃CH)PPh₃ ] + 3,3-dimethylbutanal → this compound + Ph₃PO

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Ethyltriphenylphosphonium bromideC₂₀H₂₀BrP371.2540.8 g0.11
n-Butyllithium (n-BuLi)C₄H₉Li64.0644 mL (2.5 M in hexanes)0.11
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
3,3-DimethylbutanalC₆H₁₂O100.1610.0 g0.10
Pentane (B18724)C₅H₁₂72.15As needed-
Silica (B1680970) GelSiO₂60.08As needed-

Procedure:

  • Ylide Formation:

    • Under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in 150 mL of anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise. A deep red or orange color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve 3,3-dimethylbutanal in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a few milliliters of water.

    • Remove the THF under reduced pressure.

    • Add pentane to the residue and stir. The triphenylphosphine (B44618) oxide byproduct is poorly soluble in pentane and will precipitate.

    • Filter the mixture to remove the triphenylphosphine oxide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration, the pentane can be removed by distillation.

    • Further purification can be achieved by column chromatography on silica gel.

III. Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Possible Cause Suggested Solution
Wittig Reaction:
Low or no product formation.Incomplete ylide formation due to weak or old base.Use a strong, fresh base like n-BuLi or NaH in an anhydrous solvent.
Moisture or oxygen in the reaction.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.
Poor quality of 3,3-dimethylbutanal (e.g., oxidized to the carboxylic acid).Use freshly distilled or purified aldehyde.
Dehydration Reaction:
Low conversion of alcohol.Insufficiently acidic catalyst or low reaction temperature.Increase the amount of acid catalyst or raise the reaction temperature. Ensure efficient removal of the alkene by distillation to drive the equilibrium.
Formation of ethers as a side product.This occurs if the reaction is not heated sufficiently. Increase the temperature to favor elimination over substitution.[5]
Grignard Reaction (for precursor):
Grignard reagent fails to form.Presence of moisture.Thoroughly dry all glassware and use anhydrous ether.
Magnesium is not activated.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.
Formation of Isomeric Impurities
Symptom Possible Cause Suggested Solution
Dehydration Reaction:
A mixture of alkene isomers is observed.Carbocation rearrangement. The secondary carbocation formed can rearrange to a more stable tertiary carbocation, leading to different alkene products.Use a milder dehydration method that avoids strong acids and high temperatures, such as using phosphorus oxychloride (POCl₃) in pyridine (B92270). This method tends to proceed via an E2 mechanism, minimizing rearrangements.
Formation of both Zaitsev and Hofmann products.While Zaitsev's rule predicts the more substituted alkene as the major product, some of the less substituted isomer (Hofmann product) may also form. Separation can be achieved by fractional distillation or preparative gas chromatography.
Wittig Reaction:
A mixture of (E) and (Z) isomers is formed.The stereoselectivity of the Wittig reaction is not absolute.For unstabilized ylides (like the one used here), the (Z)-isomer is typically favored. To increase selectivity, reaction conditions such as solvent and temperature can be optimized. For the (E)-isomer, a Schlosser modification or using a stabilized ylide (if the synthetic route allows) would be necessary.[2]

IV. Frequently Asked Questions (FAQs)

Q1: How can I confirm the formation of this compound and identify any isomers?

A1: The most effective method is Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography can separate the different isomers based on their boiling points and interaction with the GC column. A polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax), can provide better separation of cis/trans isomers. Mass spectrometry will show a molecular ion peak at m/z 112 for this compound and its isomers, and the fragmentation patterns can help in identifying the specific isomers.[6] ¹H and ¹³C NMR spectroscopy are also essential for structural elucidation and determining the ratio of E/Z isomers.

Q2: What is the white precipitate that forms during the work-up of the Wittig reaction, and how can I remove it?

A2: The white precipitate is triphenylphosphine oxide (Ph₃PO), a byproduct of the Wittig reaction. It can be challenging to remove completely. A common method is to precipitate it from a non-polar solvent like pentane or a mixture of hexane (B92381) and ether, in which the alkene product is soluble. The solid Ph₃PO can then be removed by filtration. For more complete removal, column chromatography on silica gel is often necessary.

Q3: My dehydration reaction of 5,5-dimethyl-2-hexanol is producing a significant amount of a rearranged alkene. What is happening and how can I prevent it?

A3: The acid-catalyzed dehydration of secondary alcohols proceeds through a carbocation intermediate.[7] In the case of 5,5-dimethyl-2-hexanol, the initial secondary carbocation can undergo a hydride or alkyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of isomeric alkenes. To minimize this, you can use a dehydration method that avoids the formation of a discrete carbocation. Using phosphorus oxychloride (POCl₃) in pyridine at low temperatures is a common alternative that favors an E2 elimination pathway, thus preventing rearrangements.

Q4: I am having trouble initiating my Grignard reaction. What should I do?

A4: Initiation of a Grignard reaction can sometimes be sluggish. First, ensure all your reagents and glassware are scrupulously dry. You can try crushing a few pieces of the magnesium turnings in the flask (under inert gas) to expose a fresh surface. Adding a small crystal of iodine can also help activate the magnesium surface. A small amount of 1,2-dibromoethane can also be used as an initiator. Gentle heating with a heat gun may also be necessary, but be cautious with the flammable ether solvent.

Q5: What are the expected stereochemical outcomes for the Wittig synthesis of this compound?

A5: The Wittig reaction of 3,3-dimethylbutanal with the ylide derived from ethyltriphenylphosphonium bromide (an unstabilized ylide) is expected to predominantly yield the (Z)-isomer (cis) of this compound.[2][3][4] This is due to the kinetic control of the reaction, where the transition state leading to the cis-oxaphosphetane is sterically favored. To obtain the (E)-isomer (trans) as the major product, a different synthetic strategy, such as the Schlosser modification of the Wittig reaction or a different olefination method, would be required.

V. Visualizations

Wittig_Reaction_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Ylide Formation Aldehyde (3,3-dimethylbutanal) Aldehyde (3,3-dimethylbutanal) Wittig Reaction Wittig Reaction Aldehyde (3,3-dimethylbutanal)->Wittig Reaction Ylide Formation->Wittig Reaction Ylide Formation->Wittig Reaction Ylide Quenching Quenching Wittig Reaction->Quenching Solvent Removal Solvent Removal Quenching->Solvent Removal Precipitation of Ph3PO Precipitation of Ph3PO Solvent Removal->Precipitation of Ph3PO Filtration Filtration Precipitation of Ph3PO->Filtration Purification Purification Filtration->Purification This compound This compound Purification->this compound

Caption: Workflow for the Wittig synthesis of this compound.

Dehydration_Troubleshooting Start Start Low Yield? Low Yield? Start->Low Yield? Isomer Mixture? Isomer Mixture? Low Yield?->Isomer Mixture? No Check Temp/Catalyst Increase Temperature or Acid Catalyst Concentration Low Yield?->Check Temp/Catalyst Yes Rearrangement Issue Carbocation Rearrangement is Likely Isomer Mixture?->Rearrangement Issue Yes Successful Synthesis Successful Synthesis Isomer Mixture?->Successful Synthesis No Consider Ether Formation Increase Temperature to Favor Elimination Check Temp/Catalyst->Consider Ether Formation Use Milder Method Switch to POCl3/Pyridine to Avoid Rearrangement Rearrangement Issue->Use Milder Method

References

Technical Support Center: Separation of 5,5-Dimethyl-2-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of (E) and (Z) isomers of 5,5-Dimethyl-2-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound?

A1: this compound primarily exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond. These are:

  • (Z)-5,5-Dimethyl-2-hexene (cis-isomer): The alkyl groups are on the same side of the double bond.

  • (E)-5,5-Dimethyl-2-hexene (trans-isomer): The alkyl groups are on opposite sides of the double bond.

Q2: Why is the separation of these isomers so challenging?

A2: The primary challenge lies in their nearly identical physical properties, particularly their boiling points.[1][2] The (E) and (Z) isomers have boiling points that are extremely close, making separation by conventional fractional distillation highly inefficient. Effective separation requires methods with high resolving power, such as preparative gas chromatography.

Q3: What are the main techniques used to separate (E) and (Z) isomers of this compound?

A3: The most common and effective techniques are:

  • High-Efficiency Fractional Distillation: Requires a column with a very high number of theoretical plates.

  • Preparative Gas Chromatography (Prep GC): Often the most successful method for achieving high purity separation of geometric isomers with close boiling points.

  • Preparative High-Performance Liquid Chromatography (HPLC): Can be used with specific stationary and mobile phases to achieve separation.

Isomer Properties at a Glance

The slight difference in molecular shape between the (E) and (Z) isomers leads to minor, but critical, differences in their physical properties.

Property(Z)-5,5-Dimethyl-2-hexene (cis)(E)-5,5-Dimethyl-2-hexene (trans)Data Significance
Molecular Weight 112.21 g/mol [2]112.21 g/mol [3]Identical, no basis for separation.
Boiling Point 104.1 °C at 760 mmHg[2]~104 °C at 760 mmHg[1]Extremely close, making distillation difficult.
Density 0.727 g/cm³[2]Not readily availableExpected to be very similar.
Refractive Index 1.4088[2]Not readily availableExpected to be very similar.

Troubleshooting Guides

Issue 1: Poor Separation with Fractional Distillation

Q: I'm using fractional distillation, but my collected fractions show a mixture of both (E) and (Z) isomers. What's going wrong?

A: This is a common issue due to the minimal difference in boiling points. Here are the likely causes and solutions:

  • Possible Cause 1: Insufficient Column Efficiency.

    • Solution: Your distillation column does not have enough theoretical plates to resolve the small boiling point difference. Switch to a more efficient column, such as a long Vigreux column or, ideally, a packed column (e.g., with Raschig rings or metal sponge packing) to significantly increase the number of theoretical plates.

  • Possible Cause 2: Incorrect Reflux Ratio.

    • Solution: You may be distilling too quickly. Increase the reflux ratio to allow for more vaporization-condensation cycles on the column surface. This enhances the equilibrium and improves separation but will increase the distillation time.

  • Possible Cause 3: Heat Fluctuations.

    • Solution: Unstable heating can disrupt the temperature gradient within the column. Use a stable heating source like an oil bath with a temperature controller instead of a heating mantle alone. Insulate the column (e.g., with glass wool or aluminum foil) to minimize heat loss to the surroundings.

Issue 2: Co-elution in Preparative Gas Chromatography (Prep GC)

Q: I'm using preparative GC, but the peaks for the (E) and (Z) isomers are not baseline-separated. How can I improve resolution?

A: Overlapping peaks in GC indicate that the chromatographic conditions are not optimized for this specific separation.

  • Possible Cause 1: Inappropriate Stationary Phase.

    • Solution: The column's stationary phase may not be selective enough for geometric isomers. Non-polar columns (like those with dimethylpolysiloxane) separate primarily by boiling point, which is not effective here. Consider a column with a more polar stationary phase (e.g., a wax column like Carbowax) that can interact differently with the slight polarity differences between the cis and trans isomers.

  • Possible Cause 2: Temperature Program is Too Fast.

    • Solution: A steep temperature ramp will cause the compounds to move through the column too quickly, reducing interaction time with the stationary phase. Decrease the ramp rate (e.g., from 10 °C/min to 2 °C/min) or use an isothermal (constant temperature) program just below the isomers' boiling points to maximize resolution.

  • Possible Cause 3: Column Overloading.

    • Solution: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume. If you need to process a larger amount, perform multiple smaller injections instead of one large one.

  • Possible Cause 4: Carrier Gas Flow Rate is Not Optimal.

    • Solution: The carrier gas flow rate affects diffusion and column efficiency. Consult the column manufacturer's guidelines to determine the optimal flow rate for your column dimensions and carrier gas (e.g., Helium, Hydrogen).

Visual Guides & Workflows

Workflow for Selecting a Separation Method

The choice between fractional distillation and preparative GC depends on the required purity and the scale of the separation.

G start Mixture of This compound Isomers purity High Purity (>99%) Required? start->purity scale Scale > 5g? purity->scale  No gc Use Preparative Gas Chromatography (Prep GC) purity->gc  Yes distill Use High-Efficiency Fractional Distillation scale->distill  Yes scale->gc  No distill_note Note: Purity may be limited. Requires careful optimization. distill->distill_note

Caption: Decision tree for separation method selection.

Troubleshooting Flowchart for Fractional Distillation

If you encounter poor separation during fractional distillation, follow this logical progression to diagnose the issue.

G start Poor Isomer Separation (GC analysis of fractions) q1 Is column packed or a long Vigreux? start->q1 s1 Upgrade to a column with higher theoretical plates. q1->s1  No q2 Is distillation rate slow (e.g., 1 drop / 30s)? q1->q2  Yes s1->q2 s2 Reduce heating rate to increase the reflux ratio. q2->s2  No q3 Is the column well insulated and heat stable? q2->q3  Yes s2->q3 s3 Insulate column and use a stable oil bath. q3->s3  No end_node If problems persist, consider Prep GC. q3->end_node  Yes s3->end_node

Caption: Troubleshooting logic for fractional distillation.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This method is suitable for separating larger quantities where ultra-high purity is not the primary objective.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 50 cm packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Use a stirred oil bath for heating.

  • Procedure:

    • Charge the round-bottom flask with the isomer mixture and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

    • Begin heating the oil bath slowly. Turn on the condenser cooling water.

    • As the mixture boils, observe the vapor rising slowly through the column. A ring of condensing vapor should be visible.

    • Adjust the heat to establish a slow distillation rate (approx. 1 drop per 30-60 seconds). A high reflux ratio is critical.

    • Monitor the temperature at the distillation head. It should remain constant during the collection of a pure fraction.

    • Collect small initial fractions (the "forerun") separately.

    • Collect the main fraction over a very narrow temperature range (e.g., ±0.5 °C).

    • Analyze all collected fractions by GC to determine the E/Z ratio and assess separation efficiency.

Protocol 2: Preparative Gas Chromatography (Prep GC)

This is the preferred method for obtaining high-purity samples of each isomer.

  • System and Column:

    • A preparative gas chromatograph equipped with a fraction collector is required.

    • Column Selection: A long (e.g., 30-60 m) capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol / "WAX" type) is recommended to maximize separation based on small polarity differences. A non-polar column may also work if it is very long and operated under optimal conditions.

    • Carrier Gas: Use high-purity Helium or Hydrogen at the optimal flow rate for the column.

  • Method Development (Analytical Scale):

    • First, develop the separation method on an analytical GC using the same column type.

    • Optimize the oven temperature program. Start with an isothermal run at ~90-100°C. If co-elution occurs, try a very slow temperature ramp (e.g., 1-2 °C/min).

    • Determine the retention times for the (E) and (Z) isomers.

  • Preparative Run:

    • Set up the preparative GC with the optimized method.

    • Program the fraction collector to open and close at the precise start and end times for each isomer's peak.

    • Perform a test injection of a small amount to verify the collection windows are accurate.

    • Begin automated injections. Do not overload the column; keep injection volumes small (e.g., 1-10 µL, depending on the system).

    • The collected fractions are typically condensed in cooled traps.

    • Combine the trapped fractions for each pure isomer. Confirm purity using analytical GC.

References

Technical Support Center: Mass Spectrometry Analysis of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 5,5-Dimethyl-2-hexene.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular formula for this compound is C8H16.[1][2][3][4][5] The expected monoisotopic mass of the molecular ion is approximately 112.21 g/mol .[1][2][3][4][5] In electron ionization (EI) mass spectrometry, the molecular ion peak for alkenes is often observed, though its intensity can be low.[6][7][8]

Q2: I am not observing the molecular ion peak, or it is very weak. What could be the issue?

The absence or low intensity of the molecular ion peak is a common issue for branched alkanes and alkenes upon electron ionization due to the high propensity for fragmentation.[9]

  • High Ionization Energy: The electron energy might be too high, leading to extensive fragmentation. Consider reducing the ionization energy.

  • Instrumental Conditions: The ion source temperature might be too high, causing thermal degradation before ionization.

  • Compound Instability: Highly branched alkenes can be prone to extensive fragmentation, leaving a very low abundance of the molecular ion.

Q3: What are the major fragment ions expected for this compound?

The fragmentation of this compound is primarily driven by the formation of stable carbocations through allylic and sigma bond cleavages. The most characteristic fragmentation involves the loss of a tert-butyl group.

m/z Value Proposed Fragment Structure Fragmentation Pathway Notes
97[C7H13]+Loss of a methyl radical (•CH3)This is a common fragmentation for compounds with a tert-butyl group.
57[C4H9]+Cleavage of the C4-C5 bond (loss of a tert-butyl radical)This is expected to be a very prominent peak, potentially the base peak, due to the formation of the stable tert-butyl cation.[9]
55[C4H7]+Allylic cleavage at the C4-C5 bondThe formation of a resonance-stabilized allylic cation makes this a favorable fragmentation pathway for alkenes.[6][10]
41[C3H5]+Further fragmentation of larger ionsA common fragment in the mass spectra of many organic compounds.

Q4: My spectrum shows a prominent peak at m/z 70. What could this indicate?

A peak at m/z 70 could arise from a McLafferty rearrangement, which is a common fragmentation pathway for molecules containing a double bond and a transferable gamma-hydrogen.[6][10][11] In this compound, a McLafferty rearrangement is possible and would result in the elimination of a neutral propene molecule (42 u) from the molecular ion, leading to a fragment ion at m/z 70.

Q5: I am seeing unexpected peaks in my spectrum. How can I identify the source of contamination?

Unexpected peaks are often due to contamination from various sources.

  • System Contamination: Column bleed from the GC, pump oil, or previously analyzed samples can introduce extraneous peaks.

  • Sample Preparation: Solvents, glassware, or reagents used in sample preparation can be a source of contamination.

  • Air Leak: Peaks corresponding to nitrogen (m/z 28), oxygen (m/z 32), and argon (m/z 40) may indicate an air leak in the system.

To troubleshoot, run a blank analysis with just the solvent. If the contaminating peaks are still present, it points to system contamination.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C
  • Injection Mode: Split (e.g., 50:1 split ratio)
  • Injection Volume: 1 µL
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
  • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness dimethylpolysiloxane column.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Mass Range: m/z 35-300
  • Scan Speed: 1000 amu/s

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern and compare it to the expected fragments and library spectra if available.

Visualizations

Fragmentation_Pathway M This compound (M+•) m/z = 112 F97 [C7H13]+ m/z = 97 M->F97 - •CH3 F57 [C4H9]+ m/z = 57 M->F57 - •C4H9 F55 [C4H7]+ m/z = 55 M->F55 Allylic Cleavage F70 [C5H10]+• m/z = 70 M->F70 McLafferty Rearrangement

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Troubleshooting_Workflow Start Problem with MS Fragmentation WeakM Weak or Absent Molecular Ion? Start->WeakM UnexpectedPeaks Unexpected Peaks? WeakM->UnexpectedPeaks No ReduceEnergy Reduce Ionization Energy WeakM->ReduceEnergy Yes WrongFragments Incorrect Fragmentation Pattern? UnexpectedPeaks->WrongFragments No RunBlank Run Solvent Blank UnexpectedPeaks->RunBlank Yes End Consult Instrument Manual or Manufacturer Support WrongFragments->End No VerifyStructure Verify Compound Structure (e.g., with NMR) WrongFragments->VerifyStructure Yes CheckSourceTemp Check Ion Source Temperature ReduceEnergy->CheckSourceTemp CheckLeaks Check for Air Leaks RunBlank->CheckLeaks CheckTuning Check Instrument Tuning VerifyStructure->CheckTuning

Caption: A logical workflow for troubleshooting common mass spectrometry fragmentation issues.

References

Technical Support Center: Optimizing GC-MS for 5,5-Dimethyl-2-hexene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 5,5-Dimethyl-2-hexene and related volatile organic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your GC-MS experiments.

Q1: I am not seeing a peak for this compound or the sensitivity is very low. What should I do?

A1: Low or no signal for a volatile compound like this compound can stem from several factors. Follow these troubleshooting steps:

  • Verify Analyte Volatility and Sample Preparation: this compound is highly volatile. Ensure your sample preparation method is appropriate. For trace analysis, consider using headspace or purge-and-trap techniques instead of direct liquid injection to minimize solvent effects and enhance analyte concentration in the gas phase.

  • Check Injection Parameters: For trace-level detection, a splitless injection is recommended to maximize the amount of analyte transferred to the column.[1] If you are using a split injection, a high split ratio might be discarding too much of your sample.

  • Confirm MS Parameters: Ensure the mass spectrometer is set to monitor for the expected ions of this compound (C8H16, molecular weight: 112.21 g/mol ).[2][3] Key fragments to consider for Selected Ion Monitoring (SIM) are m/z 41, 57, 71, and 97. A full scan from m/z 40-150 is a good starting point for method development.

  • Inspect for Leaks: Leaks in the GC system, particularly at the injector, can lead to sample loss and reduced sensitivity.[4] Check for leaks using an electronic leak detector.

Q2: My peaks for this compound are showing significant tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape is a common issue in GC analysis and can be caused by several factors.

  • Peak Tailing: This is often due to active sites in the GC pathway (liner, column), column contamination, or an injection volume that is too large.[5]

    • Solution: Use a deactivated inlet liner. If contamination is suspected, bake out the column at a high temperature or trim the first few centimeters.[5] Reduce the injection volume or dilute the sample.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the injection volume or increase the split ratio.[6] You could also switch to a column with a higher capacity (thicker film or wider internal diameter).[7]

Q3: I am observing split peaks for my analyte. What is the cause and how can I fix it?

A3: Split peaks can be caused by issues with the injection technique, improper column installation, or sample condensation effects.

  • Injection Technique: An inconsistent or slow injection can cause the sample to vaporize unevenly, leading to a split peak. Ensure a fast and smooth injection.

  • Column Installation: An improperly cut column end or incorrect insertion depth into the injector or detector can create dead volume and result in peak splitting.[4] Re-install the column, ensuring a clean, square cut.

  • Condensation: If the initial oven temperature is too low, the sample may condense at the head of the column, leading to a re-vaporization effect that splits the peak. Try a slightly higher initial oven temperature.

Q4: The retention time for this compound is shifting between runs. Why is this happening?

A4: Retention time instability can compromise analyte identification. The most common causes are:

  • Flow Rate Fluctuations: Unstable carrier gas flow rates will cause retention times to shift.[8] Check for leaks in the gas lines and ensure the gas regulators are functioning correctly.

  • Oven Temperature Instability: Inconsistent oven temperature control will affect elution times. Verify that your GC oven is maintaining a stable temperature.[8]

  • Column Bleed: As a column ages, the stationary phase can degrade, leading to changes in retention.

Recommended GC-MS Parameters for this compound

The following tables provide recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Recommended GC Parameters

ParameterRecommended ValueNotes
Column Mid-polarity (e.g., "624" type phase)A mid-polarity column can provide better peak shape for volatile compounds.[1][7]
30 m x 0.25 mm ID, 1.4 µm film thicknessA thicker film increases retention for volatile analytes.[1][7]
Carrier Gas HeliumConstant flow rate of 1.0-1.2 mL/min.[1]
Injection Mode SplitlessFor maximum sensitivity in trace analysis.[1]
Injector Temp. 250 °C
Oven Program Initial: 40°C, hold for 2 minA low initial temperature helps to focus volatile analytes at the head of the column.[1]
Ramp: 10°C/min to 150°C
Final Hold: 1 min

Table 2: Recommended MS Parameters

ParameterRecommended ValueNotes
Ionization Mode Electron Ionization (EI)70 eV.
Acquisition Mode Full Scanm/z 40-150 for initial method development.
Selected Ion Monitoring (SIM)For improved sensitivity and quantitation.
Monitored Ions (m/z) 41, 57, 71, 97These are common fragments for C8 alkenes.
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

Experimental Protocol: GC-MS Method for this compound

This protocol outlines the steps for setting up a GC-MS method for the analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

    • Create a series of calibration standards by diluting the stock solution.

    • For trace analysis, consider using headspace sampling. Equilibrate a known volume of your sample in a sealed vial at a controlled temperature (e.g., 80°C) before injecting a portion of the headspace.

  • GC-MS Instrument Setup:

    • Install a suitable GC column (e.g., a "624" type phase, 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Set the GC and MS parameters as recommended in Tables 1 and 2.

    • Perform a system bake-out to remove any contaminants.

  • Data Acquisition:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the unknown samples.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the unknown samples using the calibration curve.

Visualizing Workflows

The following diagrams illustrate the logical workflows for troubleshooting common GC-MS issues and the general experimental process.

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_leaks Check for System Leaks start->check_leaks check_injection Verify Injection Parameters (Volume, Split Ratio, Technique) start->check_injection check_column Inspect Column (Installation, Contamination) start->check_column check_ms Confirm MS Settings (Mass Range, Ion Source Temp.) start->check_ms solution Problem Resolved check_leaks->solution Leaks Found & Fixed check_injection->solution Parameters Optimized check_column->solution Column Re-installed/Cleaned check_ms->solution Settings Corrected Experimental_Workflow sample_prep 1. Sample Preparation (Standards & Unknowns) instrument_setup 2. GC-MS Instrument Setup (Column Install, Method Parameters) sample_prep->instrument_setup data_acquisition 3. Data Acquisition (Blank, Standards, Samples) instrument_setup->data_acquisition data_analysis 4. Data Analysis (Peak ID, Calibration, Quantitation) data_acquisition->data_analysis results Results data_analysis->results

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5,5-Dimethyl-2-hexene and Other Hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of alkene isomers is critical for designing efficient and selective synthetic pathways. The structure of an alkene, particularly the substitution pattern and steric environment of the double bond, dictates its reactivity in fundamental transformations like electrophilic additions and hydrogenations. This guide provides an objective comparison of the reactivity of 5,5-dimethyl-2-hexene with other common hexene isomers, supported by foundational chemical principles and experimental considerations.

The core difference in reactivity among hexene isomers stems from two primary factors:

  • Electronic Effects: Alkyl groups are weakly electron-donating, which increases the electron density of the C=C double bond, making it more nucleophilic and reactive towards electrophiles.[1][2]

  • Steric Hindrance: Bulky substituents near the double bond can physically impede the approach of reagents, slowing down or preventing reactions.[3][4]

This compound is a unique isomer where the double bond is internal, and a bulky tert-butyl group is located on a carbon adjacent to the double bond. This structure leads to significant steric hindrance, which is a dominant factor in its reactivity profile.

Comparison of Reactivity in Key Alkene Reactions

The reactivity of this compound is best understood when compared against less sterically hindered isomers such as 1-hexene (B165129) (a terminal alkene) and 2-hexene (B8810679) (an internal alkene without bulky substituents).

Electrophilic Addition (e.g., Hydrobromination)

Electrophilic addition of reagents like hydrogen halides (HBr) proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[5][6] The rate of this reaction is determined by the stability of this intermediate and the accessibility of the double bond.

  • 1-Hexene: Reacts readily to form a secondary carbocation, leading to the Markovnikov product (2-bromohexane).

  • 2-Hexene: Also reacts to form a secondary carbocation.

  • This compound: The bulky tert-butyl group significantly hinders the approach of the electrophile (H+) to the double bond. This steric shielding raises the activation energy of the first step (carbocation formation), making the overall reaction considerably slower than for less hindered isomers like 1-hexene or 2-hexene.[3]

The stability of the potential carbocation intermediate is a key factor. For most alkenes, more substituted carbocations form faster.[2] However, with this compound, the steric barrier to forming the intermediate is the overriding factor that diminishes its reactivity.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond on the surface of a metal catalyst (e.g., Pd, Pt).[7][8] This reaction is highly sensitive to the steric environment of the alkene.

  • 1-Hexene: As a terminal and less substituted alkene, it can easily approach and adsorb onto the catalyst surface, leading to a relatively fast reaction.

  • 2-Hexene: Being an internal alkene, it is slightly more hindered than 1-hexene, resulting in a somewhat slower hydrogenation rate.

  • This compound: The significant steric bulk of the tert-butyl group severely impedes the alkene's ability to adsorb onto the flat surface of the metal catalyst.[7] This makes its hydrogenation significantly slower and requires more forcing conditions (e.g., higher pressure or temperature) compared to other hexene isomers.[9][10]

Quantitative Data Summary

While direct comparative kinetic data for this compound against all other isomers under identical conditions is sparse in readily available literature, the relative reactivity can be inferred from established principles of steric hindrance. The following table summarizes the expected relative reaction rates based on these principles.

Alkene IsomerReaction TypeExpected Relative RatePrimary Reason
1-HexeneElectrophilic AdditionFastAccessible double bond, forms secondary carbocation.[2]
2-HexeneElectrophilic AdditionModerate-FastInternal but unhindered double bond.
This compound Electrophilic Addition Very Slow Severe steric hindrance from the tert-butyl group impedes electrophile approach.[3]
1-HexeneCatalytic HydrogenationFastLeast sterically hindered, allowing easy access to the catalyst surface.[7]
2-HexeneCatalytic HydrogenationModerateMore substituted than 1-hexene, slightly more hindered.
This compound Catalytic Hydrogenation Very Slow Bulky tert-butyl group prevents effective adsorption onto the catalyst surface.[9][10]

Visualization of Steric Hindrance Effects

The logical relationship between steric hindrance, transition state energy, and overall reactivity in electrophilic addition can be visualized as follows.

Figure 1: Impact of steric hindrance on the activation energy and rate of electrophilic addition.

Experimental Protocols

The following are generalized experimental methodologies for comparing alkene reactivity. Specific substrate concentrations, temperatures, and reaction times would need to be optimized for a direct kinetic comparison.

Protocol 1: Comparative Hydrobromination of Hexene Isomers

Objective: To qualitatively compare the reaction rates of 1-hexene and this compound with HBr.

Materials:

  • 1-Hexene

  • This compound

  • 30% HBr in acetic acid

  • Inert solvent (e.g., hexane (B92381) or dichloromethane)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Test tubes, pipettes, TLC plates, GC-MS equipment

Procedure:

  • In separate, dry test tubes, dissolve equimolar amounts (e.g., 0.1 mmol) of 1-hexene and this compound in 2 mL of an inert solvent like hexane.

  • To each tube, add an equimolar amount of 30% HBr in acetic acid.

  • Allow the reactions to proceed at room temperature.

  • Monitor the disappearance of the starting material by taking small aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • To quench the reaction for analysis, the aliquot can be diluted and washed with a 5% sodium bicarbonate solution.

  • The relative rates can be determined by comparing the consumption of the starting alkene over time. A much faster disappearance of 1-hexene is expected.

Protocol 2: Comparative Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation for different hexene isomers.

Materials:

  • Hexene isomers (1-hexene, 2-hexene, this compound)

  • Catalyst: 5% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask, magnetic stirrer

  • GC-MS for analysis

Procedure:

  • In a flask, dissolve a specific amount of the alkene isomer (e.g., 1.0 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of 5% Pd/C (e.g., 5 mol%).[11]

  • Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by GC analysis, measuring the conversion of the alkene to the corresponding alkane (hexane or 2,2-dimethylhexane).

  • Compare the time required for >95% conversion for each isomer.[11] The expected order of reaction time will be: 1-hexene < 2-hexene <<< this compound.

References

A Spectroscopic Showdown: Unmasking the Isomers of 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 5,5-Dimethyl-2-hexene and its structural and geometric isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with the key spectroscopic differentiators and detailed experimental protocols for unambiguous identification.

Distinguishing between closely related isomers is a critical task in chemical research and development. Subtle differences in molecular structure can lead to significant variations in physical, chemical, and biological properties. This guide presents a comprehensive spectroscopic comparison of this compound and its key isomers: (E)-5,5-Dimethyl-2-hexene, (Z)-5,5-Dimethyl-2-hexene, 4,4-Dimethyl-2-hexene, and 2,2-Dimethyl-3-hexene. By examining their unique signatures in ¹H NMR, ¹³C NMR, IR, and MS, we provide a clear roadmap for their identification.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH1H2H3H4H5H6Other Protons
(E)-5,5-Dimethyl-2-hexene 1.69 (d)5.39 (dt)5.34 (dt)1.93 (t)-0.88 (s)-
(Z)-5,5-Dimethyl-2-hexene 1.65 (d)5.45 (dt)5.25 (dt)2.07 (t)-0.90 (s)-
4,4-Dimethyl-2-hexene Data not availableData not availableData not availableData not availableData not availableData not availableData not available
2,2-Dimethyl-3-hexene Data not available-5.3 (m)5.3 (m)2.0 (p)0.9 (t)1.0 (s, 6H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC1C2C3C4C5C6Other Carbons
(E)-5,5-Dimethyl-2-hexene 17.8125.0134.842.830.929.5-
(Z)-5,5-Dimethyl-2-hexene Data not availableData not availableData not availableData not availableData not availableData not available-
4,4-Dimethyl-2-hexene Data not availableData not availableData not availableData not availableData not availableData not available-
2,2-Dimethyl-3-hexene Data not availableData not availableData not availableData not availableData not availableData not available-

Table 3: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M+)Base PeakKey Fragment Ions
(E)-5,5-Dimethyl-2-hexene 1124157, 70, 97
(Z)-5,5-Dimethyl-2-hexene 112[1][2]4157, 70, 97[1]
4,4-Dimethyl-2-hexene 1128341, 55, 97
2,2-Dimethyl-3-hexene 1125741, 83, 97

Table 4: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundC-H stretch (sp²)C=C stretchC-H bend (alkene)
(E)-5,5-Dimethyl-2-hexene ~3020~1670~965 (trans)
(Z)-5,5-Dimethyl-2-hexene ~3015~1655~675-730 (cis)
4,4-Dimethyl-2-hexene Data not availableData not availableData not available
2,2-Dimethyl-3-hexene ~3020~1670~965 (trans)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300-500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75-125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

  • Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

  • Accessory: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Instrument Parameters:

  • Gas Chromatograph:

    • Inlet: Split/splitless injector, with a split ratio of 50:1.

    • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of this compound based on their spectroscopic data.

Isomer_Differentiation cluster_isomers Isomers of C8H16 cluster_techniques Spectroscopic Techniques This compound (E/Z) This compound (E/Z) NMR NMR This compound (E/Z)->NMR Stereochemistry (E vs. Z) - Alkene proton shifts - Coupling constants IR IR This compound (E/Z)->IR C-H bend for cis/trans isomers MS MS This compound (E/Z)->MS Similar fragmentation Base peak at m/z 41 4,4-Dimethyl-2-hexene 4,4-Dimethyl-2-hexene 4,4-Dimethyl-2-hexene->NMR Unique chemical shifts due to substitution pattern 4,4-Dimethyl-2-hexene->IR Characteristic C=C and C-H vibrations 4,4-Dimethyl-2-hexene->MS Base peak at m/z 83 2,2-Dimethyl-3-hexene 2,2-Dimethyl-3-hexene 2,2-Dimethyl-3-hexene->NMR Distinct signal for t-butyl group 2,2-Dimethyl-3-hexene->IR Characteristic C=C and C-H vibrations 2,2-Dimethyl-3-hexene->MS Base peak at m/z 57

Caption: Differentiating C8H16 isomers with spectroscopy.

References

Validating the Structure of Synthesized 5,5-Dimethyl-2-hexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of synthesized compounds is a critical step in ensuring the integrity of their work. This guide provides a comparative analysis of common analytical techniques for confirming the structure of the synthesized alkene, 5,5-dimethyl-2-hexene. We will explore the application of spectroscopic methods and complementary chemical degradation techniques, presenting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

Spectroscopic and Chemical Validation Techniques: A Comparative Overview

A multi-faceted approach employing several analytical techniques is the most robust strategy for unequivocal structure determination. The following table summarizes the key spectroscopic and chemical methods used to validate the structure of this compound, highlighting the type of information each provides.

TechniqueInformation ProvidedExpected Data for this compound
¹H NMR Spectroscopy Provides information on the chemical environment, connectivity, and number of different types of protons in the molecule.Predicted chemical shifts (δ) and coupling constants (J) will confirm the presence of the vinyl, allylic, and tert-butyl protons and their relative positions.
¹³C NMR Spectroscopy Determines the number of non-equivalent carbon atoms and their chemical environments (sp³, sp²).Predicted chemical shifts will indicate the presence of eight distinct carbon environments, including the two sp² carbons of the double bond.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Characteristic absorption bands for C=C stretching and =C-H stretching and bending will confirm the alkene functionality.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates the compound from impurities and provides its molecular weight and fragmentation pattern, which aids in structure elucidation.A specific retention time and a mass spectrum with a molecular ion peak at m/z 112 and characteristic fragment ions.[1][2]
Ozonolysis A chemical method that cleaves the double bond to produce smaller, easily identifiable carbonyl compounds, thus pinpointing the double bond's location.Cleavage of the double bond in this compound is expected to yield acetaldehyde (B116499) and 3,3-dimethylbutanal.
Permanganate (B83412) Oxidation A chemical test where the reaction with potassium permanganate indicates the presence of an oxidizable functional group, such as an alkene.A positive test (disappearance of the purple permanganate color and formation of a brown precipitate) indicates the presence of the C=C double bond.[3][4][5][6][7]

Experimental Workflow for Structure Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of synthesized this compound, integrating both spectroscopic and chemical methods.

G cluster_synthesis Synthesis cluster_purification Purification & Purity Check cluster_spectroscopic Spectroscopic Analysis cluster_chemical Chemical Validation cluster_confirmation Structure Confirmation synthesis Synthesized This compound gc Gas Chromatography (GC) synthesis->gc nmr 1H & 13C NMR gc->nmr ir IR Spectroscopy gc->ir ms Mass Spectrometry (from GC-MS) gc->ms ozonolysis Ozonolysis gc->ozonolysis permanganate Permanganate Test gc->permanganate confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation ozonolysis->confirmation permanganate->confirmation

A logical workflow for the structural validation of this compound.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the carbon framework and proton environments of the synthesized molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies associated with the alkene functional group.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized compound, its molecular weight, and its fragmentation pattern.

Methodology:

  • Sample Preparation: Dilute the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A nonpolar capillary column (e.g., DB-5ms) is suitable for this analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the retention time of the main peak in the chromatogram. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference spectrum if available.

Ozonolysis

Objective: To chemically cleave the double bond and identify the resulting carbonyl fragments, thereby confirming the position of the double bond.

Methodology:

  • Reaction Setup: Dissolve approximately 100 mg of the synthesized this compound in 10 mL of a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • Work-up:

    • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and acetic acid, to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Analysis of Products: Analyze the resulting mixture by GC-MS or by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by TLC or HPLC to identify the carbonyl products (acetaldehyde and 3,3-dimethylbutanal).

Ozonolysis Reaction Pathway

The following diagram illustrates the mechanism of ozonolysis followed by a reductive work-up, which is a key chemical method for determining the position of the double bond in an alkene.

G cluster_ozonolysis Ozonolysis Mechanism alkene This compound molozonide Molozonide (unstable intermediate) alkene->molozonide + O3 ozone Ozone (O3) ozone->molozonide fragments Carbonyl Oxide + Aldehyde molozonide->fragments Rearrangement ozonide Ozonide (stable intermediate) fragments->ozonide Recombination products Acetaldehyde + 3,3-Dimethylbutanal ozonide->products + DMS workup Reductive Work-up (e.g., DMS) workup->products

Mechanism of ozonolysis of this compound with reductive work-up.

By employing the suite of analytical techniques detailed in this guide, researchers can confidently validate the structure of synthesized this compound, ensuring the reliability of their findings and the quality of their subsequent research.

References

Comparative Analysis of Synthetic Routes to 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of specific molecular scaffolds is a critical endeavor. 5,5-Dimethyl-2-hexene, a simple alkene, serves as a valuable model for comparing various olefination methodologies. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into their underlying mechanisms and practical considerations. Due to the limited availability of direct experimental data for the synthesis of this compound, this guide outlines the most probable synthetic strategies based on established organic chemistry principles.

Theoretical Synthetic Pathways

Several established methods for alkene synthesis can be theoretically applied to produce this compound. These include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Julia olefination, the dehydration of a corresponding alcohol, and the partial reduction of an alkyne. Each method presents distinct advantages and challenges in terms of stereoselectivity, reagent availability, and reaction conditions.

A summary of these potential methods is presented below, outlining the key reactants and expected outcomes.

Synthesis MethodReactant 1Reactant 2Key Reagents/CatalystsExpected Product(s)Key AdvantagesPotential Challenges
Wittig Reaction Pivalaldehyde (2,2-Dimethylpropanal)Propyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)(Z)- and (E)-5,5-Dimethyl-2-hexeneWell-established, versatileStereoselectivity can be variable, removal of triphenylphosphine (B44618) oxide byproduct.
Horner-Wadsworth-Emmons Reaction Pivalaldehyde (2,2-Dimethylpropanal)Diethyl propylphosphonateBase (e.g., NaH, NaOEt)Predominantly (E)-5,5-Dimethyl-2-hexeneHigh (E)-selectivity, water-soluble byproduct.Preparation of the phosphonate (B1237965) reagent.
Julia-Lythgoe Olefination Pivalaldehyde (2,2-Dimethylpropanal)1-(Phenylsulfonyl)propaneStrong base, acylating agent, reducing agent (e.g., Na/Hg)Predominantly (E)-5,5-Dimethyl-2-hexeneHigh (E)-selectivity.Multi-step process, use of toxic mercury amalgam.
Dehydration of 5,5-Dimethyl-2-hexanol (B3051185) 5,5-Dimethyl-2-hexanolN/AStrong acid (e.g., H₂SO₄, H₃PO₄)This compound, 5,5-Dimethyl-1-hexene, rearranged productsSimple procedure.Lack of regioselectivity, potential for carbocation rearrangements.
Partial Reduction of 5,5-Dimethyl-2-hexyne 5,5-Dimethyl-2-hexyneH₂Lindlar's catalyst(Z)-5,5-Dimethyl-2-hexeneHigh (Z)-selectivity.Preparation of the alkyne precursor, catalyst poisoning.
Partial Reduction of 5,5-Dimethyl-2-hexyne 5,5-Dimethyl-2-hexyneNa or LiLiquid NH₃(E)-5,5-Dimethyl-2-hexeneHigh (E)-selectivity.Requires specialized low-temperature conditions.

Experimental Protocols (Hypothetical)

While specific literature examples for the synthesis of this compound are scarce, the following protocols are based on general procedures for these well-established reactions.

Method 1: Wittig Reaction

The Wittig reaction provides a direct method for forming the double bond by reacting an aldehyde or ketone with a phosphorus ylide.[1][2] To synthesize this compound, one could react pivalaldehyde with the ylide generated from propyltriphenylphosphonium bromide.

Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise while stirring. The formation of the orange to deep red ylide indicates a successful reaction.

  • Reaction with Aldehyde: To the ylide solution, add a solution of pivalaldehyde in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Method 2: Dehydration of 5,5-Dimethyl-2-hexanol

This method involves the elimination of a water molecule from the corresponding alcohol to form the alkene.[3] The precursor, 5,5-dimethyl-2-hexanol, could be synthesized via the Grignard reaction between pivalaldehyde and ethylmagnesium bromide. However, the dehydration step is often plagued by a lack of regioselectivity and the potential for carbocation rearrangements, which could lead to a mixture of isomeric alkenes.[4]

Protocol:

  • Alcohol Synthesis (Grignard Reaction): Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether. To this Grignard reagent, add a solution of pivalaldehyde in anhydrous diethyl ether dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Purify by distillation or column chromatography to obtain 5,5-dimethyl-2-hexanol.

  • Dehydration: Place the purified 5,5-dimethyl-2-hexanol in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heat the mixture and distill the resulting alkene as it is formed.

  • Work-up and Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation to separate the isomeric alkenes.

Logical Workflow of Synthesis Strategies

The choice of synthetic route depends on the desired stereoisomer and the available starting materials. The following diagram illustrates the logical flow for the synthesis of (E)- and (Z)-5,5-Dimethyl-2-hexene.

Synthesis_Workflow cluster_alkyne Alkyne Route cluster_carbonyl Carbonyl Olefination Route 5_5_dimethyl_2_hexyne 5,5-Dimethyl-2-hexyne Lindlar H₂, Lindlar's Catalyst 5_5_dimethyl_2_hexyne->Lindlar syn-reduction Na_NH3 Na, liq. NH₃ 5_5_dimethyl_2_hexyne->Na_NH3 anti-reduction Z_alkene (Z)-5,5-Dimethyl-2-hexene Lindlar->Z_alkene E_alkene (E)-5,5-Dimethyl-2-hexene Na_NH3->E_alkene Pivalaldehyde Pivalaldehyde Wittig Wittig Reaction (Propylide) Pivalaldehyde->Wittig HWE HWE Reaction (Propylphosphonate) Pivalaldehyde->HWE Alkene_mix (Z/E)-5,5-Dimethyl-2-hexene Wittig->Alkene_mix E_alkene_HWE (E)-5,5-Dimethyl-2-hexene HWE->E_alkene_HWE

Caption: Synthetic pathways to (E)- and (Z)-5,5-Dimethyl-2-hexene.

Signaling Pathways and Reaction Mechanisms

The stereochemical outcome of many olefination reactions is dictated by the mechanism of the key bond-forming and bond-breaking steps.

Wittig Reaction Mechanism

The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides, such as the one derived from propyltriphenylphosphonium bromide, the reaction typically proceeds through an early, puckered transition state leading to a cis-oxaphosphetane, which then decomposes stereospecifically to the (Z)-alkene. However, equilibration of the intermediate betaine (B1666868) can lead to the formation of the more thermodynamically stable (E)-alkene.

Wittig_Mechanism Ylide Propylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde Pivalaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Betaine->E_Alkene Thermodynamic Equilibration Ph3PO Triphenylphosphine oxide Betaine->Ph3PO Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Kinetic Decomposition Oxaphosphetane->Ph3PO

Caption: Simplified mechanism of the Wittig reaction.

Horner-Wadsworth-Emmons Reaction Mechanism

The Horner-Wadsworth-Emmons (HWE) reaction typically provides excellent selectivity for the (E)-alkene.[5][6] This is attributed to the thermodynamic control in the elimination step from the intermediate oxyanion, where the sterically less hindered arrangement leading to the trans-alkene is favored.

HWE_Mechanism Phosphonate_Anion Phosphonate Carbanion Intermediate Adduct Intermediate Phosphonate_Anion->Intermediate Aldehyde Pivalaldehyde Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Elimination Phosphate_Byproduct Phosphate Byproduct Oxaphosphetane->Phosphate_Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

The synthesis of this compound can be approached through several classical olefination methods. For stereoselective synthesis, the Horner-Wadsworth-Emmons reaction is a strong candidate for the (E)-isomer, while the partial reduction of 5,5-dimethyl-2-hexyne using Lindlar's catalyst is the preferred route to the (Z)-isomer. The Wittig reaction offers a more direct route but may require optimization to achieve high stereoselectivity. Dehydration of the corresponding alcohol is likely to be the least selective method due to potential side reactions. The choice of the optimal synthetic route will ultimately depend on the desired stereoisomer, the availability of starting materials, and the desired scale of the reaction. Further experimental investigation is required to determine the precise yields and purities for each of these potential synthetic pathways.

References

A Comparative Analysis of Experimental and Theoretical Data for 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physical and Spectroscopic Data

This guide provides a detailed comparison of experimentally determined and theoretically calculated data for the acyclic alkene, 5,5-Dimethyl-2-hexene. This molecule, with its distinct structural isomers, serves as a valuable case study for understanding the accuracy and predictive power of computational models against real-world measurements. The following sections present a comprehensive overview of its physical properties and spectroscopic signatures, supported by detailed experimental protocols and data visualizations.

Physical Properties: A Side-by-Side Comparison

The physical properties of a compound are fundamental to its characterization and application. Here, we compare the experimental boiling point, density, and refractive index of the cis and trans isomers of this compound with theoretically predicted values.

PropertyIsomerExperimental ValueTheoretical/Estimated Value
Boiling Point cis (Z)107 °C[1]104.1 °C (estimate)[2]
trans (E)Not availableNot available
Density cis (Z)Not available0.727 g/cm³ (estimate)[2]
trans (E)Not availableNot available
Refractive Index cis (Z)Not available1.4088 (estimate)[2]
trans (E)Not availableNot available
Molecular Weight BothNot applicable112.21 g/mol (Computed by PubChem)[3]
XLogP3 BothNot applicable3.3 (Computed by XLogP3)[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample tube (e.g., a small test tube)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Stand and clamp

Procedure:

  • A small amount of the this compound sample is placed in the sample tube.

  • The capillary tube is placed in the sample tube with the open end downwards.

  • The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and sample tube assembly are placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Digital Density Meter - ASTM D4052)

Density is a fundamental physical property representing the mass per unit volume of a substance. The ASTM D4052 standard test method provides a precise and accurate means of determining the density of liquids.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Thermostatic bath to control the temperature of the measuring cell

Procedure:

  • The digital density meter is calibrated using two reference standards of known density (e.g., dry air and distilled water).

  • The temperature of the measuring cell is set to the desired value and allowed to stabilize.

  • A small volume of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.

  • The instrument measures the oscillation period of the U-tube containing the sample.

  • The density of the sample is automatically calculated by the instrument based on the measured oscillation period and the calibration data.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is useful for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The temperature of the prisms is controlled by circulating water from the constant temperature bath.

  • A few drops of the this compound sample are placed on the surface of the measuring prism.

  • The prisms are closed and the light source is positioned.

  • While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Spectroscopic Data Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals for the different types of protons. The vinylic protons (attached to the C=C double bond) would appear in the downfield region (typically 5-6 ppm). The protons on the carbon adjacent to the double bond (allylic protons) would be found around 2 ppm. The nine equivalent protons of the tert-butyl group would give a sharp singlet further upfield (around 1 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The sp² hybridized carbons of the double bond would be found in the downfield region (typically 120-140 ppm). The sp³ hybridized carbons would appear in the upfield region. A ¹³C NMR spectrum for this compound is available on PubChem, acquired on a Bruker WH-90 instrument[3].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for an alkene. A key feature would be the C=C stretching vibration, which typically appears in the range of 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp² hybridized carbons of the double bond are expected just above 3000 cm⁻¹, while the C-H stretches for the sp³ hybridized carbons will be just below 3000 cm⁻¹. A vapor phase IR spectrum is available in the PubChem database[3].

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (112.21 g/mol ). The fragmentation pattern will be characteristic of an alkene. A prominent fragmentation pathway is the cleavage of the bond allylic to the double bond, which would lead to the formation of a stable allylic carbocation. Another common fragmentation is the loss of a tert-butyl group. A GC-MS spectrum is available on PubChem[3].

Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of comparing experimental and theoretical data and a typical experimental workflow for determining a physical property.

G Diagram 1: Logical Workflow for Data Comparison A Define Compound: This compound B Experimental Data Acquisition A->B C Theoretical Data Calculation/Retrieval A->C D Physical Properties (Boiling Point, Density, etc.) B->D E Spectroscopic Data (NMR, IR, MS) B->E F Computational Models (e.g., PubChem, XLogP3) C->F G Data Comparison and Analysis D->G E->G F->G H Publish Comparison Guide G->H

Caption: Logical workflow for comparing experimental and theoretical data.

G Diagram 2: Experimental Workflow for Boiling Point Determination A Sample Preparation: Place sample and capillary tube in sample tube B Apparatus Setup: Attach to thermometer and place in Thiele tube A->B C Heating: Gently heat the Thiele tube B->C D Observation: Monitor for a steady stream of bubbles C->D E Cooling and Measurement: Record temperature when liquid enters capillary D->E F Record Boiling Point E->F

Caption: Experimental workflow for boiling point determination.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. 5,5-Dimethyl-2-hexene, a non-polar alkene, presents unique analytical challenges due to its volatility. This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the analysis of this compound, supported by established experimental principles.

Executive Summary

The primary analytical techniques for the qualitative and quantitative analysis of this compound are Gas Chromatography (GC) coupled with a suitable detector, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and specificity, making it ideal for identification and quantification at trace levels. GC with Flame Ionization Detection (GC-FID) offers robust quantification with a wide linear range. NMR spectroscopy, while less sensitive, provides invaluable structural confirmation. This guide will delve into a comparative analysis of these methods, offering insights into their respective strengths and limitations.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the most pertinent techniques for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by GC, followed by mass-based identification and quantification.Separation by GC, followed by detection of ions formed during combustion in a hydrogen-air flame.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Selectivity High (based on retention time and mass fragmentation pattern).Moderate (based on retention time).High (based on unique chemical shifts for different protons/carbons).
Limit of Detection (LOD) Low (pg to fg range).Low to moderate (pg to ng range).High (µg to mg range).
Limit of Quantification (LOQ) Low (pg to ng range).Low to moderate (ng range).High (mg range).
Linearity Good, but can be affected by detector saturation.Excellent over a wide dynamic range.Good, directly proportional to the number of nuclei.
Precision High (RSD < 5%).High (RSD < 2%).High (RSD < 1%).
Accuracy High, especially with isotopic dilution methods.[1]High, with proper calibration.High, for structural elucidation. Quantitative accuracy depends on experimental setup.
Sample Throughput Moderate.High.Low to moderate.
Cost High.Moderate.High.
Primary Application Identification and quantification of volatile compounds.[2]Routine quantification of volatile organic compounds.Structural elucidation and purity determination.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using GC-MS, GC-FID, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the definitive identification and sensitive quantification of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is suitable for separating non-polar compounds like this compound.[2]

  • Carrier Gas: Helium at a constant flow rate.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane. Create a series of calibration standards by serial dilution.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on the expected concentration.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Data Processing: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum will show a molecular ion peak and characteristic fragment ions.[3][4] Quantify the analyte by integrating the peak area of a specific ion and comparing it to the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for the robust and routine quantification of this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector.

  • Capillary Column: Similar to GC-MS, a non-polar column is recommended.

  • Carrier Gas: Helium, Nitrogen, or Hydrogen.

Procedure:

  • Sample Preparation: As described for GC-MS.

  • GC-FID Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Identical to the GC-MS method for consistency.

    • Gas Flow Rates: Optimize carrier, hydrogen, and air/oxygen flow rates for the specific instrument.

  • Analysis: Inject the standards and samples.

  • Data Processing: Identify the this compound peak based on its retention time, which can be confirmed using Kovats retention indices.[3][5] Quantify by integrating the peak area and comparing it to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for the structural confirmation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically a few milligrams) in a deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum for carbon skeleton information.[6]

  • Data Processing: Process the spectra to identify the chemical shifts, coupling constants, and integration values. These will correspond to the unique protons and carbons in the this compound molecule, confirming its structure.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and the logical relationship in method validation.

GCMS_Workflow A Sample Preparation (Dilution, Standard Preparation) C Sample Injection A->C Inject Sample B GC-MS System Setup (Column, Temperatures, Gas Flow) B->C System Ready D Gas Chromatographic Separation (Based on Volatility/Polarity) C->D E Electron Ionization (70 eV) D->E Eluting Analytes F Mass Analysis (Separation of Ions by m/z) E->F G Data Acquisition (Chromatogram and Mass Spectra) F->G H Data Analysis (Peak Identification, Integration, Quantification) G->H

Caption: Workflow for the analysis of this compound using GC-MS.

Method_Validation_Logic cluster_params Performance Parameters Selectivity Selectivity Linearity Linearity LOD LOD & LOQ Precision Precision (Repeatability, Intermediate) Accuracy Accuracy Robustness Robustness Method Analytical Method Validation Method Validation Method->Validation is subjected to Validation->Selectivity Validation->Linearity Validation->LOD Validation->Precision Validation->Accuracy Validation->Robustness ValidatedMethod Validated Method for Routine Use Validation->ValidatedMethod results in

Caption: Logical relationship of parameters for analytical method validation.

Conclusion

The cross-validation of analytical methods for this compound reveals that GC-MS is the most powerful technique for both identification and sensitive quantification. GC-FID provides a robust and cost-effective alternative for routine quantitative analysis, while NMR spectroscopy is indispensable for unequivocal structural confirmation. The choice of method should be guided by the specific analytical needs, balancing factors such as sensitivity, selectivity, cost, and sample throughput. The provided protocols and workflows serve as a foundational guide for researchers to develop and validate their own analytical methods for this compound and similar volatile compounds.

References

5,5-Dimethyl-2-hexene: A Comparative Review of Its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5,5-Dimethyl-2-hexene reveals its primary application as a specialized reference standard in the pharmaceutical industry, with potential for broader use as a chemical intermediate. This guide provides a comparative overview of its physicochemical properties against related isomers and details its established role in analytical sciences, alongside a discussion of potential synthetic pathways.

Comparative Physicochemical Properties of C8 Dimethylalkenes

This compound, a branched C8 alkene, exists as cis and trans isomers. Its physical and chemical characteristics, alongside those of its structural isomers, are crucial for its application and synthesis. A comparison of these properties is summarized in the table below.

Property(Z)-5,5-Dimethyl-2-hexene (cis)(E)-5,5-Dimethyl-2-hexene (trans)5,5-Dimethyl-1-hexene2,5-Dimethyl-2-hexene (B165584)
Molecular Formula C₈H₁₆[1]C₈H₁₆[2]C₈H₁₆[3]C₈H₁₆[4]
Molecular Weight ( g/mol ) 112.2126[1]112.2126[2]112.215[3]112.2126[4]
CAS Number 39761-61-0[1]39782-43-9[2]7116-86-1[3]3404-78-2[4]
Boiling Point (°C) 104.1 at 760 mmHg[5]Not specified102.5 - 103 at 760 mmHg[3][6]Not specified
Density (g/cm³) 0.727[5]Not specified0.709 - 0.72[3][6]Not specified
Refractive Index 1.4088[5]Not specified1.4024 - 1.4049[3][6]Not specified
Flash Point (°C) 8.4[5]Not specified10.7[3]Not specified
Vapor Pressure (mmHg at 25°C) 36.3[5]Not specified38.8[3]Not specified

Primary Application: A Reference Standard in Pharmaceutical Analysis

The most clearly defined application of this compound is as a fully characterized chemical reference standard.[7] In the pharmaceutical industry, reference standards are crucial for ensuring the quality, safety, and efficacy of drug products.[8] They serve as a benchmark for various analytical procedures.[9]

This compound is utilized in:

  • Analytical Method Development and Validation: It serves as a known compound to develop and validate analytical methods, such as chromatography, to ensure they are accurate, precise, and reproducible.[7]

  • Quality Control (QC): During the synthesis and formulation stages of drug development, it is used as a standard to identify and quantify impurities or related substances, ensuring the final product meets stringent purity requirements.[7][9]

  • Traceability: It provides traceability to pharmacopeial standards (like USP or EP), which is a regulatory requirement.[7]

Experimental Workflow: Use as a Reference Standard in Quality Control

The general workflow for using a reference standard like this compound in a pharmaceutical quality control laboratory involves several key steps to ensure the identity, purity, and strength of a drug product.

G cluster_prep Standard & Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Comparison cluster_result Results & Reporting StandardPrep Prepare Standard Solution (this compound) Analysis Chromatographic Analysis (e.g., GC, HPLC) StandardPrep->Analysis SamplePrep Prepare Sample Solution (e.g., Drug Product) SamplePrep->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Comparison Compare Sample to Standard (e.g., Retention Time, Peak Area) DataAcquisition->Comparison Quantification Identification & Quantification of Analytes/Impurities Comparison->Quantification Report Generate Certificate of Analysis (CoA) Quantification->Report

Workflow for using a reference standard in QC.

Synthesis of Structurally Related Dimethylhexenes

While specific synthesis routes for this compound are not detailed in the provided literature, a method for producing the related isomers 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene has been described. This process involves the dimerization of isobutene, which is a valuable reaction for producing C8 alkenes.

Experimental Protocol: Dimerization of Isobutene

A study on the synthesis of 2,5-dimethylhexenes (2,5-DMHs) highlights a method using isobutene dimerization with hydrogen sulfide (B99878) (H₂S) co-feeding under mild pressure.[10] The dimerization of isobutene did not proceed in the absence of H₂S.[10]

Key Experimental Conditions:

  • Reactants: Isobutene and Hydrogen Sulfide (H₂S)

  • Optimal Temperature: 375 °C[7][10]

  • Optimal Molar Ratio (isobutene/H₂S): 2/1[7][10]

  • Pressure: The yield of 2,5-DMHs increased with total pressure from 1.0 to 3.0 atm.[7][10]

The presence of H₂S is thought to promote a radical reaction mechanism, which activates the terminal carbon of isobutene, facilitating the formation of the linear dimer products.[7]

G cluster_input Reactants cluster_output Products Isobutene Isobutene (iso-C4) Reactor Batch Reactor 375 °C, 1.0-3.0 atm Isobutene->Reactor iso-C4/H2S = 2/1 H2S Hydrogen Sulfide (H2S) H2S->Reactor DMH1 2,5-Dimethyl-1-hexene Reactor->DMH1 Dimerization DMH2 2,5-Dimethyl-2-hexene Reactor->DMH2 DMH_alkane 2,5-Dimethylhexane Reactor->DMH_alkane

Synthesis of 2,5-dimethylhexenes via isobutene dimerization.

Potential Applications and Alternative Compounds

Beyond its role as a reference standard, the applications of this compound are not well-documented in the available literature. However, based on the general reactivity of alkenes, it can be inferred that branched C8 alkenes like this compound could serve as valuable intermediates in the chemical industry.

Potential (Inferred) Applications:

  • Polymer Synthesis: Alkenes are the fundamental building blocks for a vast array of polymers. The specific branching of this compound could be exploited to synthesize specialty polymers with tailored properties such as thermal stability or solubility.

  • Fine Chemical Manufacturing: The double bond offers a reactive site for various organic transformations, making it a potential precursor for the synthesis of more complex molecules used in fragrances, agrochemicals, or specialty solvents.

Alternative Compounds: For applications as a C8 alkene intermediate, numerous other isomers of octene could be considered, depending on the desired chemical structure and reactivity. These include linear octenes (e.g., 1-octene, 2-octene) and other branched isomers (e.g., diisobutylene). The choice of isomer would be dictated by the specific synthetic target and the economics of the process.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties and reactivity of 5,5-dimethyl-2-hexene with a selection of structurally related alkenes. The information is intended for researchers, scientists, and professionals in drug development who utilize alkene-containing molecules as intermediates and building blocks in organic synthesis. The data presented is compiled from various chemical databases and literature sources, offering a comparative framework for understanding the influence of substitution and steric hindrance on the characteristics of these compounds.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and a curated set of related alkenes. These properties are crucial for predicting their behavior in various experimental setups, including reaction conditions and separation processes.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
This compound (trans) (E)-5,5-Dimethylhex-2-ene39782-43-9C₈H₁₆112.211040.727[1]1.4088[1]
This compound (cis) (Z)-5,5-Dimethylhex-2-ene39761-61-0C₈H₁₆112.21104.1[1]0.727[1]1.4088[1]
1-Hexene Hex-1-ene592-41-6C₆H₁₂84.1663.50.66851.3852
(E)-2-Hexene (E)-Hex-2-ene4050-45-7C₆H₁₂84.1667.90.67331.3936
2,3-Dimethyl-2-hexene 2,3-Dimethylhex-2-ene7145-20-2C₈H₁₆112.21121.90.7312[2]1.4244[2]
2,2-Dimethyl-3-hexene (cis) (Z)-2,2-Dimethylhex-3-ene690-92-6C₈H₁₆112.21Not AvailableNot AvailableNot Available
3,3-Dimethyl-1-pentene 3,3-Dimethylpent-1-ene3404-73-7C₇H₁₄98.19Not AvailableNot AvailableNot Available
2-Methyl-2-hexene 2-Methylhex-2-ene2738-19-4C₇H₁₄98.19Not AvailableNot AvailableNot Available
4,4-Dimethyl-2-pentene 4,4-Dimethylpent-2-eneNot AvailableC₇H₁₄98.19Not AvailableNot AvailableNot Available

Alkene Stability and Heat of Hydrogenation

The stability of an alkene is inversely related to its heat of hydrogenation (ΔH°hydrog); more stable alkenes release less heat upon hydrogenation. Generally, alkene stability increases with the degree of substitution at the double bond and trans isomers are more stable than their cis counterparts due to reduced steric strain.[3]

Alkene FeatureGeneral Stability TrendReason
Substitution Tetrasubstituted > Trisubstituted > Disubstituted > MonosubstitutedHyperconjugation and inductive effects of alkyl groups stabilize the sp²-hybridized carbons of the double bond.
Isomerism trans > cis (for acyclic alkenes)Steric hindrance between alkyl groups on the same side of the double bond in cis isomers leads to decreased stability.
Branching Increased branching on substituent groups can influence stability.While substitution at the double bond is key, the overall structure, including branching, affects the molecule's energy.

Based on these principles, the relative stability of this compound and related isomers can be inferred. The trisubstituted double bond in this compound suggests it is more stable than monosubstituted isomers like 1-hexene. The bulky tert-butyl group in this compound may introduce steric interactions that influence its stability relative to other trisubstituted isomers with less bulky substituents.

Comparative Reactivity

The reactivity of alkenes is primarily dictated by the electron-rich carbon-carbon double bond, making them susceptible to electrophilic addition reactions. However, the steric hindrance and substitution pattern around the double bond can significantly influence the reaction rates and regioselectivity.

Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond, resulting in a saturated alkane. This reaction is typically carried out with a metal catalyst such as palladium, platinum, or nickel. The steric hindrance around the double bond can affect the rate of hydrogenation. Highly substituted and sterically hindered alkenes may require more forcing conditions (higher pressure or temperature) to achieve complete hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Related Alkyne to an Alkene and Alkane

Reaction: Hydrogenation of 2,5-dimethyl-3-hexyne to 2,5-dimethyl-3-hexene and subsequently to 2,5-dimethylhexane (B165582).

Reagents and Equipment:

  • 2,5-dimethyl-3-hexyne

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Lindlar's catalyst for cis-alkene, Na/NH₃ for trans-alkene, or Pd/C for complete saturation)

  • Solvent (e.g., ethanol, hexane)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Reaction flask and magnetic stirrer

Procedure for complete saturation to 2,5-dimethylhexane (analogous to hydrogenation of an alkene):

  • In a suitable reaction flask, dissolve the alkene (e.g., this compound) in an appropriate solvent like ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Flush the system with nitrogen and then introduce hydrogen gas (H₂), typically via a balloon or a pressurized vessel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude alkane product.

  • Purify the product by distillation or chromatography if necessary.

Halogenation

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Experimental Protocol: Bromination of an Alkene

The following is a general procedure for the bromination of an alkene.

Reaction: Addition of bromine to an alkene.

Reagents and Equipment:

  • Alkene (e.g., this compound)

  • Bromine (Br₂) or a solution of bromine in an inert solvent (e.g., dichloromethane (B109758), CCl₄)

  • Reaction flask and magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve the alkene in an inert solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred alkene solution.

  • The disappearance of the reddish-brown color of bromine indicates the reaction is proceeding. Continue addition until a faint bromine color persists.

  • Allow the reaction to warm to room temperature and stir for a short period.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to quench any excess bromine.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the dibrominated product.

Oxidation

Alkenes can be oxidized under various conditions to yield different products, such as epoxides, diols, or cleaved carbonyl compounds.

Oxidative Cleavage with Potassium Permanganate (B83412) (KMnO₄): Hot, acidic, or basic potassium permanganate will cleave the double bond. The products formed depend on the substitution pattern of the alkene. For this compound, oxidative cleavage would be expected to yield a carboxylic acid and a ketone.

Experimental Protocol: Oxidative Cleavage with Hot, Acidic KMnO₄

Reaction: Oxidative cleavage of an alkene.

Reagents and Equipment:

  • Alkene (e.g., this compound)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Reaction flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, prepare a solution of the alkene in a suitable solvent (e.g., acetone/water).

  • Add a solution of potassium permanganate and sulfuric acid.

  • Heat the mixture to reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide may form.

  • After the reaction is complete (as indicated by the disappearance of the purple color), cool the mixture.

  • Work up the reaction mixture to isolate the acidic and neutral products. This typically involves filtration, extraction, and purification.

Applications in Drug Development

Alkenes are fundamental building blocks in the synthesis of pharmaceuticals. Their ability to be converted into a wide array of functional groups makes them valuable intermediates. While specific applications of this compound in drug development are not prominently documented, branched aliphatic alkenes, in general, can be incorporated into drug scaffolds to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[4] The tert-butyl group in this compound can impart steric bulk, which can be strategically used to influence the conformation of a molecule or to block metabolic pathways.

Visualizations

Signaling Pathway: General Electrophilic Addition to an Alkene

Electrophilic_Addition Alkene Alkene (Nucleophile) Intermediate Carbocation or Halonium Ion Intermediate Alkene->Intermediate Electrophilic Attack Electrophile Electrophile (e.g., HBr, Br₂) Electrophile->Intermediate Product Addition Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Br⁻) Nucleophile->Product

Caption: General mechanism of electrophilic addition to an alkene.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce H₂ Gas B->C D Stir Mixture C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Purify Product (e.g., Distillation) F->G

Caption: A typical experimental workflow for catalytic hydrogenation.

Logical Relationship: Factors Affecting Alkene Stability

Alkene_Stability Stability Alkene Stability Substitution Degree of Substitution (More substituted = More stable) Stability->Substitution Sterics Steric Hindrance (trans > cis) Stability->Sterics Conjugation Conjugation with other π-systems (Increases stability) Stability->Conjugation

Caption: Key factors influencing the thermodynamic stability of alkenes.

References

A Comparative Guide to Computational Models for 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the physicochemical and spectral properties of 5,5-Dimethyl-2-hexene. By presenting a side-by-side analysis of various computational methods with available experimental data, this document aims to assist researchers in selecting the most appropriate modeling approach for their specific needs in areas such as reaction modeling, spectroscopic analysis, and property prediction.

Introduction to Computational Modeling of Alkenes

Computational chemistry offers a powerful toolkit for investigating the properties and reactivity of organic molecules like this compound. The two primary approaches are quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of a molecule from first principles. QM methods are generally more accurate but computationally expensive, making them well-suited for calculating properties like NMR and IR spectra, reaction energetics, and electronic properties.

Molecular Mechanics (MM): MM methods use classical physics to model molecules as a collection of atoms held together by springs. These models rely on pre-parameterized "force fields" that define the potential energy of the system. MM is computationally much faster than QM, making it ideal for studying large systems and for tasks like conformational analysis and molecular dynamics simulations.

Validation Workflow

The general workflow for validating computational models against experimental data is a cyclical process of prediction, comparison, and refinement.

Computational Model Validation Workflow cluster_computational Computational Modeling cluster_experimental Experimental Verification define_model Define Computational Model (e.g., DFT, MM) perform_calc Perform Calculation (e.g., Geometry Optimization, Frequency, NMR) define_model->perform_calc predict_props Predict Properties (Spectra, Energies, etc.) perform_calc->predict_props compare_data Compare Predicted vs. Experimental Data predict_props->compare_data exp_measurement Experimental Measurement exp_data Acquire Experimental Data exp_measurement->exp_data exp_data->compare_data refine_model Refine Model/ Methodology compare_data->refine_model Discrepancy? Model Validated Model Validated compare_data->Model Validated Agreement refine_model->define_model

Safety Operating Guide

Prudent Disposal of 5,5-Dimethyl-2-hexene: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for 5,5-Dimethyl-2-hexene, a cautious and informed approach, grounded in the known properties of similar flammable organic compounds and general hazardous waste protocols, is essential. This guide provides a comprehensive framework for the safe disposal of this compound, prioritizing safety and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data for structurally related flammable hydrocarbons, the following personal protective equipment (PPE) and handling protocols are recommended:

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat to protect against accidental splashes and fire hazards.

    • Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.

    • Wear safety goggles or a face shield to protect the eyes from splashes.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling the chemical.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₁₆PubChem[1]
Molecular Weight 112.21 g/mol PubChem[1]
Boiling Point 104.1 °C at 760 mmHgLookChem[2]
Flash Point 8.4 °CLookChem[2]
Density 0.727 g/cm³LookChem[2]

Note: This data is based on available chemical information and should be used as a guide. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a flammable hazardous waste. The following protocol outlines a general procedure and should be adapted to comply with all local, state, and federal regulations, as well as specific institutional guidelines.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: Flammable Liquid" and include the full chemical name, "this compound."

  • Do not mix this compound with other waste streams, particularly those containing oxidizers or other incompatible materials, to prevent hazardous reactions.

Step 2: Waste Collection and Storage

  • Collect the waste in a compatible container, typically the original container or a designated flammable liquid waste container.

  • Ensure the container is in good condition, with a secure, tightly fitting cap to prevent leaks and evaporation.

  • Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste, which should be a cool, dry, and well-ventilated location away from ignition sources.

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete and accurate description of the waste, including its composition and volume.

Step 4: Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3][4]

  • Cleanup: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE C Identify & Segregate Waste A->C B Work in Ventilated Area B->C D Use Compatible Labeled Container C->D E Store in Designated SAA D->E F Contact EHS for Pickup E->F G Provide Accurate Waste Information F->G H Alert & Evacuate I Control Ignition Sources H->I J Contain & Clean Up I->J K Report to EHS J->K spill->H In Case of Spill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,5-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,5-Dimethyl-2-hexene was readily available. The following guidance is based on the safety data for structurally similar flammable liquid hydrocarbons, such as 2,5-Dimethyl-2,4-hexadiene and 2,5-Dimethylhexane. Researchers should handle this compound with the assumption that it possesses similar hazards.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemMaterial/Specification
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 or equivalent standards.
Face ShieldTo be worn over goggles when there is a significant splash or explosion risk.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility chart.
Body Protection Flame-Resistant Laboratory CoatFully buttoned to protect skin and underlying clothing.
Chemical-Resistant ApronRecommended to be worn over the lab coat during transfers and other high-splash potential activities.
Respiratory Protection Chemical Fume HoodAll handling of this compound must be performed within a certified chemical fume hood.
RespiratorA NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for vapor generation or in the event of ventilation failure. Consult your institution's environmental health and safety department.
Foot Protection Closed-toe ShoesMade of a non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Ensure a certified chemical fume hood is operational.
  • Verify that a safety shower and eyewash station are accessible and unobstructed.[1]
  • Assemble all necessary equipment (e.g., glassware, non-sparking tools, and waste containers) inside the fume hood.[1][2]
  • Ground/bond all containers and receiving equipment to prevent static discharge.[1][2]
  • Don all required PPE as specified in the table above.

2. Handling the Chemical:

  • Conduct all transfers, weighing, and reactions involving this compound within the chemical fume hood to minimize inhalation exposure.
  • Use only non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.[1][2]
  • Keep the container of this compound tightly closed when not in use to prevent the escape of vapors.[1][2]
  • Avoid direct contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[1][2]
  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water.
  • Wash hands and any exposed skin thoroughly after handling.[1][2]
  • Contaminated clothing should be removed immediately and laundered before reuse.[1][2]

Disposal Plan: Step-by-Step Waste Management

1. Waste Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.[3] The container should be compatible with flammable organic liquids.
  • Do not mix with other waste streams.[3]
  • Contaminated solid waste, such as gloves, paper towels, and pipette tips, must be placed in a separate, sealed container for solid chemical waste.

2. Waste Storage:

  • Keep waste containers tightly closed at all times, except when adding waste.[3]
  • Store waste containers in a well-ventilated, designated hazardous waste accumulation area, away from ignition sources and incompatible materials.[1][2]

3. Waste Disposal:

  • Label the hazardous waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration.[3]
  • Dispose of the waste through your institution's environmental health and safety department in accordance with local, regional, and national regulations.[1][3]
  • Rinse empty containers with a suitable solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Required PPE handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer prep_hood Verify Fume Hood Operation prep_hood->handle_transfer prep_safety Check Safety Shower/Eyewash prep_safety->handle_transfer prep_equipment Assemble Equipment prep_equipment->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_close Keep Container Closed handle_reaction->handle_close post_decon Decontaminate Surfaces handle_close->post_decon post_wash Wash Hands post_decon->post_wash disp_collect Collect Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Appropriately disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.